N-(3-Hydroxypropyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFLYGPOCOJZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377695 | |
| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496057-59-1 | |
| Record name | N-(3-Hydroxypropyl)-3-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496057-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496057-59-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive template for targeting a wide array of biological macromolecules. Within this class, N-substituted piperidine-3-carboxamides have emerged as a particularly fruitful area of research. The carboxamide group at the 3-position provides a key hydrogen bonding motif, while the nitrogen atom at the 1-position offers a versatile handle for introducing various side chains to modulate physicochemical properties and target engagement. This guide focuses on a specific, yet representative, member of this family: N-(3-Hydroxypropyl)piperidine-3-carboxamide. We will delve into its chemical identity, synthesis, characterization, and the broader context of its potential applications in contemporary drug development, grounded in the established pharmacology of related analogues.
Chemical and Physical Properties
N-(3-Hydroxypropyl)piperidine-3-carboxamide, particularly in its hydrochloride salt form, is the subject of this guide. While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from closely related compounds and its constituent functional groups.
| Property | Value/Information | Source/Basis |
| Chemical Name | N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride | IUPAC Nomenclature |
| CAS Number | 1220035-07-3 (for the hydrochloride salt) | BLD Pharm[1] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | BLD Pharm[1] |
| Molecular Weight | 222.71 g/mol | BLD Pharm[1] |
| Appearance | Expected to be a white to off-white solid | General property of similar amine hydrochlorides[2] |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. Poorly soluble in non-polar solvents. | Inferred from analogous piperidine carboxamide hydrochlorides[3] and 3-hydroxypiperidine[4]. |
| Melting Point | Not definitively reported. Likely a crystalline solid with a melting point above 150 °C. | Based on related structures like N-(3-Chloropropyl)piperidine hydrochloride (m.p. 185-189 °C)[2]. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] | General laboratory practice for hygroscopic and potentially reactive chemicals. |
Synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Step-by-Step Protocol
The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be efficiently achieved through a standard amide coupling reaction. The following protocol is a robust and well-precedented method adapted from the synthesis of analogous piperidine carboxamides.[5]
Synthetic Scheme
Caption: General synthetic workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Experimental Protocol
Materials and Reagents:
-
Piperidine-3-carboxylic acid
-
3-Amino-1-propanol
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)
Procedure:
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add 3-amino-1-propanol (1.1 equivalents).
-
Addition of Reagents: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. If using T3P, add the reagent (1.5 equivalents) followed by triethylamine (3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification of the Free Base: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure N-(3-Hydroxypropyl)piperidine-3-carboxamide free base.
-
Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the propyl chain protons, and the hydroxyl and amide protons. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the hydroxypropyl side chain.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ for the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
A broad O-H stretching band for the hydroxyl group.
-
An N-H stretching band for the amide and the piperidine amine (in the free base).
-
A strong C=O stretching band for the amide carbonyl group.
-
C-H stretching bands for the aliphatic parts of the molecule.
Potential Applications in Drug Discovery and Chemical Biology
The N-(3-Hydroxypropyl)piperidine-3-carboxamide scaffold is a versatile starting point for the development of novel therapeutics. Research on structurally related compounds has highlighted several promising avenues for its application.
Antimalarial Agents
Piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum 20S proteasome, a key enzyme complex for parasite survival.[5] These compounds have shown efficacy in mouse models of malaria and a low propensity for developing resistance, making them attractive candidates for new antimalarial drugs. The 3-hydroxypropyl side chain could potentially enhance solubility and pharmacokinetic properties.
Caption: Putative mechanism of action for antimalarial piperidine carboxamides.
Anti-osteoporosis Agents
Certain piperidine-3-carboxamide derivatives have been shown to be potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[7] By inhibiting this enzyme, these compounds can reduce bone degradation, offering a potential therapeutic strategy for osteoporosis.
Anticancer Therapeutics
N-arylpiperidine-3-carboxamide derivatives have been discovered to induce a senescence-like phenotype in melanoma cells without significant toxicity to normal cells.[7] This suggests a potential application in cancer therapy by promoting the cessation of cancer cell proliferation.
Safety and Handling
As a novel chemical entity, N-(3-Hydroxypropyl)piperidine-3-carboxamide should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety data for related compounds such as piperidine and its derivatives.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is straightforward, and its structure embodies the key features of a promising lead compound. The insights from related piperidine carboxamides suggest that this molecule and its derivatives could be explored for a range of therapeutic applications, from infectious diseases to metabolic disorders and oncology. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in this exciting area of medicinal chemistry.
References
-
Chem-Impex. 1-N-Boc-piperidine-3-carboxamide. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE: APPLICATIONS AND PROPERTIES. Available from: [Link]
-
MySkinRecipes. N-Methylpiperidine-3-carboxamide hydrochloride. Available from: [Link]
-
Lawong, A., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]
-
Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Institute of Standards and Technology. Piperidine. NIST WebBook. Available from: [Link]
-
Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available from: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
-
SpectraBase. Piperidine, 3-isopropyl-. Available from: [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available from: [Link]
-
Therapeutic Target Database. Piperidine-3-carboxylic acid. Available from: [Link]
-
PubChem. Piperidine. Available from: [Link]
-
National Institute of Standards and Technology. Nipecotamide. NIST WebBook. Available from: [Link]
-
PubChemLite. N-(3-hydroxypropyl)piperidine-4-carboxamide. Available from: [Link]
-
PubChem. N-ethyl-3-propylpiperidine-1-carboxamide. Available from: [Link]
Sources
- 1. 1220035-07-3|N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride | 1181457-98-6 | Benchchem [benchchem.com]
- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Piperidine-3-Carboxamide Derivatives
Executive Summary: The Nipecotamide Scaffold in Modern Discovery
The piperidine-3-carboxamide moiety, often referred to as the nipecotamide scaffold, has evolved from a simple structural linker into a privileged pharmacophore in modern medicinal chemistry. Unlike its regioisomers (isonipecotamide), the 3-position substitution introduces a critical chiral center and a specific vector orientation that allows for unique binding modes in sterically constrained enzyme pockets.
This guide analyzes the biological activity of this scaffold across three distinct therapeutic axes: cysteine protease inhibition (Cathepsin K/Calpain) , kinase modulation (ALK) , and anti-infective proteasome targeting (Malaria) . We synthesize recent Structure-Activity Relationship (SAR) data to provide an actionable roadmap for derivative design.
Medicinal Chemistry & SAR Logic
The biological versatility of piperidine-3-carboxamide stems from its ability to act as a rigidified mimetic of peptide bonds. The piperidine ring restricts the conformational freedom of the attached amide, reducing the entropic penalty upon binding to protein targets.
Core SAR Determinants
The scaffold functions through three primary vectors of interaction:
-
The N1-Position (Piperidine Nitrogen): This is the primary vector for optimizing pharmacokinetic properties (lipophilicity/solubility) and selectivity. Large hydrophobic groups (e.g., sulfonyl-aryls) often occupy the S2 or S3 pockets of protease targets.
-
The C3-Carboxamide Linker: Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motif. In kinase inhibitors, this often interacts with the hinge region or the DFG motif.
-
Chirality (C3 Center): The (S)- and (R)- enantiomers often exhibit distinct biological profiles. For instance, in Cathepsin K inhibition, specific enantiomers align the amide carbonyl with the oxyanion hole of the enzyme.
Visualization: Structural Logic Map
The following diagram illustrates the functional roles of specific substitutions on the core scaffold.
Figure 1: SAR Logic Map detailing the functional impact of structural modifications on the piperidine-3-carboxamide core.
Therapeutic Applications & Mechanism of Action[1]
Orthopedic & Metabolic: Cathepsin K Inhibition
Cathepsin K (Cat K) is a lysosomal cysteine protease highly expressed in osteoclasts, making it a prime target for osteoporosis.[1]
-
Mechanism: Piperidine-3-carboxamide derivatives act as non-covalent inhibitors. The amide carbonyl forms hydrogen bonds with Gly66 in the active site, while the piperidine ring occupies the S2 pocket.
-
Key Compound: H-9 (N-substituted derivative).
-
Potency: IC50 = 0.08 µM against Cat K.[1]
-
Outcome: Significant reduction in bone resorption pits in vitro, comparable to clinical candidate MIV-711.[1][2]
Oncology: ALK Inhibition & Senescence Induction
-
ALK Inhibition: In Anaplastic Lymphoma Kinase (ALK) positive cancers, the scaffold serves as a hinge-binder. 3D-QSAR studies indicate that steric bulk at the amide nitrogen is well-tolerated, allowing access to the solvent-exposed region.
-
Senescence: Compound 54 (an N-arylpiperidine-3-carboxamide) induces a "senescence-like" phenotype in melanoma cells (A375 cell line) with an IC50 of 0.03 µM. This represents a novel mechanism distinct from varying apoptosis, potentially reducing resistance.
Infectious Disease: Malaria Proteasome
-
Target: Plasmodium falciparum 20S proteasome (β5 active site).[3]
-
Compound: SW042 .[3]
-
Selectivity: This derivative selectively inhibits the parasite proteasome over the human host isoform.[3] The piperidine-3-carboxamide binds to a non-conserved region of the β5 pocket, providing a high therapeutic index.
Quantitative Data Summary
| Therapeutic Area | Target | Key Compound | Potency (IC50/Ki) | Mechanism | Reference |
| Osteoporosis | Cathepsin K | H-9 | 0.08 µM | Cysteine Protease Inhibition | [1] |
| Melanoma | Senescence | Cmpd 54 | 0.03 µM | Senescence Induction | [2] |
| Malaria | Pf 20S Proteasome | SW042 | 0.14 µM (EC50) | β5 Site Inhibition | [3] |
| Epilepsy | NMDA/Antioxidant | Cmpd 11c | 70.9 µM (DPPH) | Radical Scavenging | [4] |
| Neurodegen | Calpain | Keto-amide 11j | 9 nM (Ki) | Ca2+-dependent Protease Inh. | [5] |
Experimental Protocols
Synthesis of N-Substituted Piperidine-3-Carboxamides
Objective: To synthesize a library of derivatives via amide coupling. Principle: Activation of the carboxylic acid using EDCI/HOBt or HATU prevents racemization at the C3 position compared to acid chloride methods.
Workflow Diagram:
Figure 2: General synthetic route for functionalized piperidine-3-carboxamide derivatives.
Step-by-Step Protocol:
-
Reagents: Dissolve (R)-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at 0°C for 30 mins.
-
Coupling: Add the desired amine (1.1 eq). Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) for 2 hours to remove the Boc group.
-
N1-Derivatization: React the free amine with sulfonyl chlorides or alkyl halides in the presence of a base (TEA) to generate the final library.
Cathepsin K Enzymatic Assay (Validation)
Objective: Determine the IC50 of synthesized derivatives.
-
Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT.
-
Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10 µM).
-
Enzyme: Recombinant Human Cathepsin K (1 nM final).
-
Procedure:
-
Incubate enzyme + inhibitor (serial dilutions) for 15 mins at RT.
-
Add substrate to initiate reaction.
-
Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 mins.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Future Outlook
The piperidine-3-carboxamide scaffold is transitioning from "hit-to-lead" status to a validated clinical pharmacophore. Future development is focused on:
-
PROTAC Linkers: Using the piperidine nitrogen as an attachment point for E3 ligase recruiters, leveraging the solvent-exposed nature of the N1 position.
-
Covalent Inhibitors: Incorporating acrylamide "warheads" on the carboxamide nitrogen to target specific cysteines in kinases (e.g., JAK3).
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: PMC / NIH URL:[Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: PubMed Central URL:[Link]
-
Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Hydroxypropyl)piperidine-3-carboxamide mechanism of action
An In-depth Technical Guide to the Elucidation of the Mechanism of Action for N-(3-Hydroxypropyl)piperidine-3-carboxamide
Authored by: A Senior Application Scientist
Preamble: Charting the Course for a Novel Therapeutic Candidate
In the landscape of modern drug discovery, the piperidine scaffold represents a privileged structure, integral to a multitude of approved therapeutics targeting a wide array of diseases.[1] Its inherent stereochemistry and conformational flexibility allow for precise interactions with biological targets, while its physicochemical properties often confer favorable pharmacokinetic profiles.[1] Within this esteemed class of compounds, N-(3-Hydroxypropyl)piperidine-3-carboxamide emerges as a novel entity with untapped therapeutic potential. While extensive public data on its specific biological activity is nascent, its structural motifs are reminiscent of other piperidine-3-carboxamide derivatives that have demonstrated significant efficacy in diverse areas such as oncology, infectious diseases, and metabolic disorders.[2][3][4][5]
This guide, therefore, deviates from a retrospective analysis and instead adopts a forward-looking, strategic approach. We will posit a scientifically plausible, hypothetical mechanism of action for N-(3-Hydroxypropyl)piperidine-3-carboxamide and delineate a comprehensive, multi-tiered research program designed to rigorously validate this hypothesis. This document is intended for fellow researchers, scientists, and drug development professionals, providing a robust framework for the systematic elucidation of the compound's core biological function.
Part 1: A Hypothesized Mechanism of Action - Targeting Aberrant Cell Signaling in Oncology
Based on the documented anti-proliferative and senescence-inducing activities of related N-arylpiperidine-3-carboxamide compounds in melanoma models, we hypothesize that N-(3-Hydroxypropyl)piperidine-3-carboxamide functions as a modulator of a key signaling pathway implicated in cancer cell survival and proliferation.[3][4] Specifically, we propose that the compound acts as an inhibitor of a serine/threonine kinase, such as a member of the Akt (Protein Kinase B) family, which is a central node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime therapeutic target.
Our hypothetical model posits that the piperidine ring of N-(3-Hydroxypropyl)piperidine-3-carboxamide orients the molecule within the ATP-binding pocket of the kinase's active site. The carboxamide moiety and the terminal hydroxyl group of the N-propyl substituent are predicted to form critical hydrogen bond interactions with key residues in the hinge region and the catalytic loop of the enzyme, respectively. This non-covalent, yet high-affinity, binding is hypothesized to lock the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates and ultimately leading to the inhibition of cell growth and the induction of apoptosis or senescence.
Caption: Hypothesized PI3K/Akt signaling pathway with the proposed inhibitory action of N-(3-Hydroxypropyl)piperidine-3-carboxamide on Akt.
Part 2: A Framework for Experimental Validation
To systematically test our hypothesis, a multi-pronged experimental approach is essential. The following sections detail the protocols for a logical and self-validating workflow, moving from broad, unbiased screening to specific, target-focused assays.
Tier 1: Initial Target Identification and Validation
The primary objective of this tier is to ascertain whether N-(3-Hydroxypropyl)piperidine-3-carboxamide interacts with protein kinases and to identify the specific kinase(s) with the highest affinity.
2.1.1. Kinome-Wide Profiling
A broad, unbiased screen against a panel of human kinases is the logical first step to identify potential targets.
Experimental Protocol: KinomeScan™ Profiling
-
Compound Preparation: Dissolve N-(3-Hydroxypropyl)piperidine-3-carboxamide in DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening service (e.g., DiscoverX's KINOMEscan™).
-
Assay Principle: The assay is based on a competitive binding format. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site. The test compound is added to compete for binding. The amount of ligand that remains bound is quantified by qPCR.
-
Execution: Submit the compound for screening against a comprehensive panel of kinases (e.g., >450 kinases) at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.
-
Causality Check: A positive result (strong binding to Akt isoforms) in this assay provides the first piece of evidence for a direct interaction between the compound and our hypothesized target.
Tier 2: In Vitro Biochemical Assays
Following the identification of Akt as a primary candidate from the kinome screen, the next logical step is to quantify the inhibitory potency of N-(3-Hydroxypropyl)piperidine-3-carboxamide and characterize the nature of its interaction with the purified enzyme.
2.2.1. Enzyme Inhibition Kinetics
Determining the IC50 value is crucial for quantifying the compound's potency.
Experimental Protocol: In Vitro Akt Kinase Assay (e.g., ADP-Glo™)
-
Reagents: Purified, active Akt1, Akt2, and Akt3 enzymes; appropriate substrate peptide (e.g., GSK3α peptide); ATP; ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of N-(3-Hydroxypropyl)piperidine-3-carboxamide in assay buffer (e.g., 100 µM to 1 nM). b. In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound. c. Initiate the kinase reaction by adding ATP (at a concentration close to its Km for Akt). Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP. e. Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction. f. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Hypothetical Value |
| IC50 (Akt1) | Concentration for 50% inhibition of Akt1 | 50 nM |
| IC50 (Akt2) | Concentration for 50% inhibition of Akt2 | 75 nM |
| IC50 (Akt3) | Concentration for 50% inhibition of Akt3 | 120 nM |
2.2.2. Binding Affinity and Kinetics
Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of the binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize purified Akt1 on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: Flow serial dilutions of N-(3-Hydroxypropyl)piperidine-3-carboxamide over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.
-
Data Analysis: Analyze the association (k_on) and dissociation (k_off) rates to calculate the equilibrium dissociation constant (K_D).
-
Trustworthiness: A low K_D value would confirm a high-affinity interaction, corroborating the IC50 data from the enzyme inhibition assay.
Tier 3: Cellular Mechanism of Action
The ultimate validation of our hypothesis requires demonstrating that N-(3-Hydroxypropyl)piperidine-3-carboxamide inhibits Akt signaling within a cellular context, leading to the expected anti-proliferative effects.
2.3.1. Target Engagement in Cells
Western blotting is a standard and reliable method to assess the phosphorylation status of downstream targets of Akt.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a cancer cell line with a known hyperactive PI3K/Akt pathway (e.g., A375 melanoma cells, as suggested by related studies). Treat the cells with increasing concentrations of N-(3-Hydroxypropyl)piperidine-3-carboxamide for a defined period (e.g., 2 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt at Ser473), total Akt, phosphorylated GSK3β (a downstream target of Akt), and a loading control (e.g., β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Authoritative Grounding: A dose-dependent decrease in the levels of p-Akt and p-GSK3β, without a significant change in total Akt levels, would strongly support the proposed mechanism of action.
Caption: A streamlined workflow for Western blot analysis to assess target engagement in cells.
2.3.2. Cellular Phenotypic Assays
To link target engagement with a cellular outcome, proliferation and apoptosis assays are essential.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (e.g., CellTiter-Glo®): a. Seed cancer cells in a 96-well plate and treat with a serial dilution of the compound for 72 hours. b. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. c. Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
-
Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with the compound at concentrations around its GI50 for 24-48 hours. b. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Causality and Self-Validation: A dose-dependent decrease in cell viability and an increase in apoptosis, at concentrations consistent with those that inhibit Akt phosphorylation, would create a cohesive and validated narrative for the compound's mechanism of action.
Conclusion
This guide has outlined a hypothetical yet scientifically rigorous framework for elucidating the mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide. By postulating its role as an inhibitor of the PI3K/Akt/mTOR pathway, we have established a clear and testable hypothesis. The tiered experimental plan, progressing from broad screening to specific biochemical and cellular assays, provides a robust strategy for validating this hypothesis. The successful execution of these protocols would not only illuminate the core biological function of this novel compound but also pave the way for its potential development as a targeted therapeutic agent in oncology or other diseases characterized by aberrant cell signaling.
References
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 105-119.e11. [Link]
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Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 633-640. [Link]
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Kumar, A., et al. (2023). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 28(14), 5484. [Link]
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Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]
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Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3793. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]
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Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1993). Journal of Medicinal Chemistry, 36(19), 2745-2757. [Link]
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Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1-52. [Link]
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Taylor, D. A., et al. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. Journal of Pharmacology and Experimental Therapeutics, 258(2), 562-568. [Link]
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Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105434. [Link]
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Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117757. [Link]
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Spectroscopic Data of N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(3-Hydroxypropyl)piperidine-3-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
N-(3-Hydroxypropyl)piperidine-3-carboxamide belongs to the diverse class of piperidine derivatives, which are pivotal scaffolds in the design of novel therapeutics. The unique structural arrangement of the piperidine ring allows for the development of compounds targeting a wide array of biological targets, including those involved in neurological disorders. A thorough characterization of these molecules is paramount for advancing drug discovery programs. This guide will delve into the core principles and practical aspects of acquiring and interpreting the NMR and MS data for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Molecular Structure and Properties
-
Chemical Name: N-(3-Hydroxypropyl)piperidine-3-carboxamide
-
Molecular Formula: C₉H₁₈N₂O₂
-
Molecular Weight: 186.25 g/mol
The hydrochloride salt of this compound is also commonly available, with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(3-Hydroxypropyl)piperidine-3-carboxamide, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: Acquiring NMR Spectra
The following is a generalized protocol for obtaining high-quality NMR spectra of the target compound.
1. Sample Preparation:
- Dissolve 5-10 mg of N-(3-Hydroxypropyl)piperidine-3-carboxamide (or its hydrochloride salt) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH, -NH). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.[2]
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
2. Instrument Setup:
- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
- For ¹H NMR, a standard single-pulse experiment is typically sufficient.
- For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) can be employed to simplify the spectrum and aid in the identification of CH, CH₂, and CH₃ groups.
3. Data Acquisition and Processing:
- Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Process the FID using Fourier transformation, followed by phase and baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Diagram: NMR Experimental Workflow
Caption: A streamlined workflow for acquiring NMR spectroscopic data.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected proton NMR chemical shifts for N-(3-Hydroxypropyl)piperidine-3-carboxamide. The exact values may vary depending on the solvent and experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidine Ring CH₂ | 1.40 - 1.90 | Multiplet | 6H |
| Piperidine Ring CH | 2.20 - 2.50 | Multiplet | 1H |
| Piperidine Ring CH₂ (adjacent to N) | 2.80 - 3.20 | Multiplet | 2H |
| N-CH₂ (propyl chain) | 3.20 - 3.40 | Quartet | 2H |
| O-CH₂ (propyl chain) | 3.50 - 3.70 | Triplet | 2H |
| CH₂ (propyl chain) | 1.60 - 1.80 | Quintet | 2H |
| Amide NH | 7.50 - 8.00 | Broad Singlet | 1H |
| Hydroxyl OH | Variable | Broad Singlet | 1H |
Causality Behind Expected Shifts: The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other. The protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. Similarly, the methylene groups of the hydroxypropyl chain will show distinct signals, with the one closest to the oxygen atom being the most deshielded. The amide and hydroxyl protons are exchangeable, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The table below outlines the anticipated carbon-13 NMR chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Piperidine Ring CH₂ | 24 - 30 |
| Piperidine Ring CH₂ (adjacent to N) | 45 - 55 |
| Piperidine Ring CH | 40 - 45 |
| Propyl Chain CH₂ | 30 - 35 |
| N-CH₂ (propyl chain) | 38 - 42 |
| O-CH₂ (propyl chain) | 58 - 62 |
| Carbonyl C=O | 170 - 175 |
Rationale for Chemical Shifts: The carbonyl carbon of the amide group is significantly deshielded and will appear at the lowest field. The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen appearing at a lower field due to the electronegativity of the nitrogen atom.[3] The carbons of the propyl chain will also show predictable shifts based on their proximity to the electronegative nitrogen and oxygen atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Acquiring Mass Spectra
A common and effective method for analyzing N-(3-Hydroxypropyl)piperidine-3-carboxamide is Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Sample Preparation:
- Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.
2. Instrument Setup:
- Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
- Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
- The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
3. Data Acquisition:
- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Diagram: ESI-MS Experimental Workflow
Caption: A schematic of the Electrospray Ionization Mass Spectrometry workflow.
Expected Mass Spectral Data
-
[M+H]⁺ Ion: The protonated molecule is expected to be observed at an m/z of 187.14.
-
Common Fragment Ions: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely produce fragment ions resulting from the cleavage of the amide bond, the loss of the hydroxypropyl side chain, and fragmentation of the piperidine ring. The loss of water (H₂O) from the protonated molecule is also a common fragmentation pathway for compounds containing a hydroxyl group.[4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-(3-Hydroxypropyl)piperidine-3-carboxamide and its salts. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[5][6] General recommendations include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
The spectroscopic data obtained from NMR and MS are fundamental to the unequivocal structural confirmation of N-(3-Hydroxypropyl)piperidine-3-carboxamide. This guide provides a framework for the acquisition and interpretation of this critical data, empowering researchers to confidently characterize this and related molecules. The methodologies and expected spectral features outlined herein serve as a valuable resource for scientists engaged in the synthesis and development of novel piperidine-based compounds.
References
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Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]
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ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.
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PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a privileged scaffold in drug design.[1] Piperidine derivatives exhibit a wide array of pharmacological activities, including analgesic, antipsychotic, anti-cancer, and anti-inflammatory properties.[2] This guide focuses on a specific derivative, N-(3-Hydroxypropyl)piperidine-3-carboxamide, exploring its synthetic accessibility and its potential as a building block for novel therapeutics. While not extensively studied as an independent agent, its structural motifs are present in compounds with significant biological activity, making it a valuable intermediate for drug discovery programs. This document serves as a technical resource for researchers, providing insights into its synthesis, potential applications, and future research directions.
Chemical Synthesis and Characterization
The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be achieved through a straightforward amidation reaction. A common and effective method involves the coupling of a suitable piperidine-3-carboxylic acid derivative with 3-amino-1-propanol. To ensure a successful reaction and high yield, the carboxylic acid is typically activated. One well-established method is the conversion of the carboxylic acid to an acid chloride.
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide is proposed in the following two-step process, starting from N-Boc-piperidine-3-carboxylic acid, a commercially available starting material. The tert-butoxycarbonyl (Boc) protecting group is utilized for its stability and ease of removal under acidic conditions.[3]
Caption: Proposed synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Detailed Experimental Protocol
The following protocol is a generalized procedure based on established methods for the synthesis of piperidine carboxamides.[4]
Step 1: Formation of N-Boc-piperidine-3-carbonyl chloride
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
At 45°C, add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at 60°C for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.
-
The resulting solution of the acid chloride is typically used in the next step without isolation.
Step 2: Amidation with 3-Amino-1-propanol
-
In a separate flask, dissolve 3-amino-1-propanol (1 equivalent) and triethylamine (3.3 equivalents) in acetonitrile.
-
At 30°C, add the previously prepared acid chloride solution dropwise to the amine solution.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Filter any insoluble material (triethylamine hydrochloride) and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc-N-(3-Hydroxypropyl)piperidine-3-carboxamide in a solution of hydrochloric acid in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
The product, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride, can be isolated by filtration or by evaporation of the solvent.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide and hydroxyl groups.
Potential Applications in Drug Discovery
While N-(3-Hydroxypropyl)piperidine-3-carboxamide itself may not have documented biological activity, the piperidine-3-carboxamide scaffold is a key feature in a variety of potent and selective therapeutic agents. The N-(3-hydroxypropyl) group can serve as a handle for further functionalization or as a key pharmacophoric element.
| Therapeutic Area | Target/Mechanism | Example Compound Class | Key Findings |
| Oncology | Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives | Demonstrated significant anti-tumor activity in cell models. |
| Oncology | Induction of Senescence in Melanoma | N-arylpiperidine-3-carboxamide derivatives | Identified compounds with potent antiproliferative activity against human melanoma cells.[5] |
| Infectious Diseases | Plasmodium falciparum Proteasome | Piperidine carboxamides | A potent analog showed efficacy in a mouse model of human malaria with a low propensity for resistance.[6] |
| Bone Diseases | Cathepsin K | Piperidine-3-carboxamide derivatives | A novel derivative exhibited potent inhibition of cathepsin K and increased bone mineral density in an osteoporosis mouse model.[7][8] |
| Cardiovascular Diseases | Platelet Aggregation | 1-Alkyl(aralkyl)nipecotamides | The 3-carboxamide substituent on the piperidine ring was found to be essential for antiplatelet activity.[9] |
The diverse biological activities of piperidine-3-carboxamide derivatives highlight the potential of N-(3-Hydroxypropyl)piperidine-3-carboxamide as a valuable starting point for the development of new drugs in these and other therapeutic areas.
Future Perspectives and Conclusion
N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a synthetically accessible and versatile chemical scaffold. The presence of the hydroxyl group offers a point for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. The established importance of the piperidine-3-carboxamide core in mediating potent biological effects suggests that novel derivatives of the title compound could lead to the discovery of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of N-(3-Hydroxypropyl)piperidine-3-carboxamide analogs to fully explore their therapeutic potential.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Available at: [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. Available at: [Link]
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available at: [Link]
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Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]
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safety and toxicity profile of N-(3-Hydroxypropyl)piperidine-3-carboxamide
[1]
Executive Summary
N-(3-Hydroxypropyl)piperidine-3-carboxamide (CAS: 496057-59-1) is a functionalized piperidine derivative primarily utilized as a synthesis intermediate and scaffold in the development of Cathepsin K inhibitors and anti-melanoma agents.[1]
Current Safety Status: As a research-grade New Chemical Entity (NCE), this compound lacks a comprehensive, regulatory-grade toxicological dossier (e.g., NTP or ECHA registration).[1] Consequently, its safety profile must be inferred via Structure-Activity Relationship (SAR) and Read-Across methodologies .
Critical Hazard Assessment: Researchers must treat this compound as a Category 2 Skin/Eye Irritant at minimum, with a high probability of Category 1 (Corrosive) behavior upon metabolic or hydrolytic degradation due to the release of 3-amino-1-propanol.[1] The secondary amine moiety within the piperidine ring presents a latent risk for nitrosamine formation (a potent carcinogen class) if exposed to nitrating agents.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
Understanding the physicochemical baseline is the first step in predicting bioavailability and barrier penetration.[1]
| Property | Value | Relevance to Safety |
| CAS Number | 496057-59-1 | Unique Identifier for inventory/tracking.[1] |
| Molecular Formula | C9H18N2O2 | Low molecular weight (<200) suggests high skin permeability.[1] |
| Molecular Weight | 186.25 g/mol | Facilitates rapid systemic absorption.[1] |
| Predicted LogP | ~0.1 - 0.5 | Amphiphilic; soluble in aqueous buffers and organic solvents.[1] |
| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | Increases water solubility; aids in renal excretion.[1] |
| PSA (Polar Surface Area) | ~60 Ų | High oral bioavailability; potential blood-brain barrier (BBB) penetration.[1] |
Part 2: Predictive Toxicological Profile (SAR & Read-Across)[1]
Since direct in vivo data is absent, we utilize a Component-Based Toxicity Analysis .[1] The molecule is pharmacologically active, composed of a Nipecotamide core linked to a 3-Aminopropanol side chain.[1]
Component Analysis
-
Core Scaffold (Nipecotamide): Known to cause skin, eye, and respiratory irritation (STOT SE 3).[1] It exhibits moderate acute oral toxicity (Category 4).[1]
-
Metabolic Leaving Group (3-Amino-1-propanol): This is the critical safety driver.[1] Upon hydrolysis, this moiety is corrosive (Skin Corr.[1] 1B), causing severe skin burns and eye damage.[1][2] It is also hepatotoxic at high doses.[1]
Metabolic Bioactivation Pathways
The following Graphviz diagram illustrates the predicted metabolic fate. The "Danger Zone" highlights the release of the corrosive amine.[1]
Figure 1: Predicted metabolic pathways.[1] Note the red pathway indicating the release of the corrosive 3-amino-1-propanol moiety.[1]
Specific Organ Toxicity (Predicted)
-
Dermatological: High risk of contact dermatitis.[1] Prolonged exposure may lead to chemical burns due to the aminopropanol moiety.[1]
-
Respiratory: Inhalation of dust/aerosols will likely trigger bronchospasm or mucosal inflammation (STOT SE 3).[1]
-
Genotoxicity: The piperidine core is generally non-mutagenic unless nitrosated.[1] The Ames test is required to rule out impurities.[1]
Part 3: Occupational Handling Protocol (The "Zero-Contact" Standard)[1]
Given the "Corrosive" potential of the metabolites, researchers must adopt a Self-Validating Containment Protocol .[1] This protocol assumes the highest hazard level until empirical data proves otherwise.[1]
Engineering Controls
-
Primary Containment: All weighing and solvation must occur within a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.[1]
-
Surface Decontamination: Use 10% acetic acid followed by water to neutralize amine residues on surfaces.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Handling Solids | N95/P100 Respirator + Double Nitrile Gloves | Prevents inhalation of dust; double gloving protects against permeation.[1] |
| Liquid Handling | Splash Goggles + Face Shield + Butyl Rubber Gloves | Standard nitrile degrades rapidly against concentrated amines/amides.[1] |
| Spill Cleanup | Tyvek Suit + Full-Face Respirator (OV/AG Cartridge) | Prevents dermal absorption and inhalation of volatile hydrolysis products.[1] |
Part 4: Experimental Toxicity Assessment Protocols
To validate the safety profile of this specific lot, the following assays are recommended before advancing to in vivo studies.
Tier 1: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 in non-target cells (e.g., HEK293 or HepG2) to establish a baseline for general toxicity.[1]
Protocol:
-
Seeding: Plate HEK293 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Control: 0.1% DMSO vehicle.[1]
-
Incubation: Treat cells for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Threshold: IC50 < 10 µM indicates high cytotoxicity; handle with extreme caution.[1]
-
Tier 2: Genotoxicity Screen (Ames Test - Modified)
Objective: Assess mutagenic potential, specifically looking for frameshift mutations common in intercalating agents.[1]
Protocol:
-
Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]
-
Activation: Perform assay with and without S9 rat liver metabolic activation fraction (to simulate the hydrolysis/oxidation shown in Figure 1).
-
Dosing: Test 5 concentrations up to 5000 µ g/plate .
-
Validation: A 2-fold increase in revertant colonies over vehicle control is considered positive.[1]
Tier 3: hERG Inhibition (Cardiotoxicity)
Objective: Piperidine derivatives often interact with the hERG potassium channel, leading to QT prolongation.[1] Method: Use an automated patch-clamp system (e.g., QPatch) to measure tail currents at 1 µM and 10 µM concentrations.[1] >50% inhibition at 10 µM is a "Stop/Go" decision point for drug development.[1]
Part 5: Decision Logic for Researchers
Use this flowchart to determine if the compound is safe for your specific application.
Figure 2: Safety validation workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1220035-07-3 (N-(3-Hydroxypropyl)piperidine-3-carboxamide).[1] Accessed 2024.[1][3] [Link]
-
Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1] ACS Medicinal Chemistry Letters.[1][4] (SAR and Biological Activity).[1] [Link][4]
An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide Hydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within the diverse landscape of piperidine-containing molecules, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful starting point for the development of novel therapeutics.[3] This guide provides a detailed technical overview of a specific derivative, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride, focusing on its chemical properties, potential synthesis, and the broader context of its therapeutic applications based on related analogues.
This document is intended for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities. While specific biological data for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is not extensively available in the public domain, this guide extrapolates from the rich body of literature on related compounds to provide a solid foundation for future research and development.
Chemical and Physical Properties
N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide linkage at the 3-position to a 3-hydroxypropyl group. The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.
| Property | Value | Source |
| CAS Number | 1220035-07-3 | [4] |
| Molecular Formula | C9H19ClN2O2 | BLD Pharm |
| Molecular Weight | 222.71 g/mol | BLD Pharm |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available, N-protected piperidine-3-carboxylic acid. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its straightforward removal under acidic conditions.
Caption: Proposed synthetic workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.
Experimental Protocol: Amide Coupling
This protocol is a general procedure based on standard amide coupling reactions and would require optimization for this specific substrate.
-
Dissolution: Dissolve 1-Boc-piperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add an amide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add 3-aminopropan-1-ol (1.1 equivalents) to the reaction mixture. If the starting material is a salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required to liberate the free amine.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Experimental Protocol: Boc Deprotection and Salt Formation
-
Dissolution: Dissolve the purified N-Boc-N-(3-Hydroxypropyl)piperidine-3-carboxamide in a minimal amount of a suitable solvent like dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 2-3 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: The hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the final product.
Analytical Characterization
A comprehensive characterization of the final compound would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Potential Therapeutic Applications and Biological Activity
While specific biological data for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is scarce, the broader class of piperidine-3-carboxamide derivatives has been investigated for a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable starting point or intermediate for the development of novel drugs.
Anticancer Activity
Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as potential anti-melanoma agents. These compounds can induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[3] The structural features of these molecules, including the nature of the substituents on the piperidine nitrogen and the carboxamide group, are crucial for their biological activity.
Antimicrobial and Antiviral Activity
The piperidine scaffold is a common feature in many antimicrobial and antiviral agents. Sulphonamide derivatives of piperidine-3-carboxylic acid have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Additionally, certain piperidine-containing compounds have been explored as inhibitors of viral replication.
Neurological and Inflammatory Disorders
Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS).[1] They have been investigated as inhibitors of enzymes involved in neuroinflammation and as ligands for various CNS receptors. The flexibility of the piperidine ring allows for the precise positioning of functional groups to achieve high affinity and selectivity for these targets.
Other Potential Applications
The versatility of the piperidine-3-carboxamide scaffold is further demonstrated by its exploration in other therapeutic areas:
-
Anti-osteoporosis agents: Derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, an enzyme involved in bone resorption.[6]
-
Anti-malarial agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[7]
-
Platelet aggregation inhibitors: Certain piperidine-3-carboxamides have been designed and synthesized as inhibitors of human platelet aggregation.[8]
Caption: Potential therapeutic applications of the piperidine-3-carboxamide scaffold.
Safety and Handling
As with any chemical compound, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general safe handling procedures for laboratory chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided. For related piperidine compounds, hazards such as skin and eye irritation have been noted.[9][10][11][12]
Conclusion
N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride represents a chemical entity with significant potential for drug discovery and development. While direct biological data for this specific molecule is limited, the extensive research into the broader class of piperidine-3-carboxamide derivatives provides a strong rationale for its investigation. The versatile and synthetically accessible nature of this scaffold makes it an attractive starting point for the design of new therapeutic agents across a range of disease areas, including oncology, infectious diseases, and neurology. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a summary of the potential applications that warrant further exploration by the scientific community.
References
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Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
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MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
PubMed. (1995, January 6). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
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ResearchGate. (2024, August 18). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
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MDPI. (2024, August 24). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]
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- Google Patents. (n.d.). US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.
- Google Patents. (n.d.). EP2274295B1 - Substituted piperidine derivatives as renin inhibitors.
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). N-(3-hydroxypropyl)piperidine-4-carboxamide. Retrieved from [Link]
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In Silico Prediction of N-(3-Hydroxypropyl)piperidine-3-carboxamide Activity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide. In the absence of extensive experimental data for this specific molecule, we leverage the known bioactivities of structurally related piperidine-3-carboxamide derivatives to inform a multi-faceted computational approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of ligand-based and structure-based methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore hypothesis generation, and molecular docking. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring a robust and validated predictive workflow.
Introduction: The Rationale for a Computational Approach
N-(3-Hydroxypropyl)piperidine-3-carboxamide belongs to the piperidine carboxamide class of compounds, a scaffold that has demonstrated significant therapeutic potential. Derivatives of piperidine-3-carboxamide have been identified with promising anticancer and antimalarial activities.[1][2] Specifically, these analogs have been shown to induce a senescence-like phenotype in melanoma cells and inhibit key protein targets such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the Plasmodium falciparum proteasome.[1][2][3][4]
Given the therapeutic precedent of the core scaffold, N-(3-Hydroxypropyl)piperidine-3-carboxamide presents as a molecule of interest for further investigation. However, traditional wet-lab screening can be time-consuming and resource-intensive. In silico methods offer a powerful alternative to rapidly assess the potential bioactivity of novel compounds, prioritize experimental testing, and guide lead optimization.[5][6] This guide outlines a prospective in silico study to predict the biological activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide, framed within a self-validating system of computational experiments.
Foundational Steps: Data Acquisition and Preparation
A critical prerequisite for any successful in silico study is the quality of the input data. This includes the three-dimensional structure of our lead compound and the biological targets of interest.
Ligand Preparation
The 2D structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be obtained from chemical databases such as PubChem or commercial vendor websites.[7] This 2D representation must then be converted into a 3D structure and energetically minimized.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: Download the structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide in a standard format (e.g., SDF, MOL).
-
2D to 3D Conversion: Utilize a molecular modeling software, such as Open Babel, to generate a 3D conformation of the molecule.
-
Energy Minimization: Employ a suitable force field (e.g., MMFF94) to perform energy minimization on the 3D structure. This step is crucial to obtain a low-energy, stable conformation for subsequent analyses.
-
File Format: Save the prepared 3D structure in a PDBQT format for use in docking software like AutoDock Vina.
Target Identification and Preparation
Based on the known activities of piperidine-3-carboxamide derivatives, we have selected the following high-priority targets for our investigation:
-
Anticancer Targets:
-
Cyclin-Dependent Kinase 2 (CDK2)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
-
-
Antimalarial Target:
-
Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5)
-
The 3D structures of these proteins can be retrieved from the Protein Data Bank (PDB).
Experimental Protocol: Target Preparation
-
Download PDB File: Access the PDB database and download the crystal structure of the target protein (e.g., PDB ID: 1HCK for CDK2).
-
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file using a molecular visualization tool like UCSF Chimera or PyMOL.
-
Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
-
File Format: Save the prepared protein structure in a PDBQT format.
Ligand-Based Approaches: Uncovering Structure-Activity Relationships
Ligand-based methods are employed when there is a sufficient amount of data on the biological activity of structurally similar compounds. These approaches aim to build predictive models based on the chemical features of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.[8][9] By developing a robust QSAR model, we can predict the activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Experimental Protocol: QSAR Model Development
-
Dataset Curation: Compile a dataset of piperidine-3-carboxamide derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific target. This data can be sourced from databases like ChEMBL.[10]
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, and steric properties).
-
Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).
-
Model Building: Employ statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).[11]
-
Activity Prediction: Use the validated QSAR model to predict the biological activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Diagram: QSAR Workflow
Caption: A generalized workflow for QSAR model development and prediction.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[12] By generating a pharmacophore model from known active ligands, we can screen for novel compounds that possess these key features.
Experimental Protocol: Pharmacophore Model Generation and Screening
-
Training Set Selection: Select a set of structurally diverse and highly active piperidine-3-carboxamide derivatives that bind to the same target.
-
Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set.
-
Pharmacophore Generation: Use software like Phase (Schrödinger) or LigandScout to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) among the active compounds and generate a pharmacophore hypothesis.[12][13]
-
Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should have a high enrichment factor for active compounds.
-
Virtual Screening: Screen a 3D database of compounds, including N-(3-Hydroxypropyl)piperidine-3-carboxamide, against the validated pharmacophore model to identify molecules that fit the hypothesis.
Diagram: Pharmacophore Modeling Workflow
Caption: A streamlined workflow for pharmacophore-based virtual screening.
Structure-Based Approaches: Simulating Molecular Interactions
Structure-based drug design relies on the 3D structure of the biological target to predict how a ligand will bind.[14] Molecular docking is a key technique in this approach.[15]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically represented by a docking score.[15][16][17][18][19]
Experimental Protocol: Molecular Docking
-
Binding Site Definition: Identify the binding pocket of the prepared target protein. This is often the location of a co-crystallized ligand or can be predicted using cavity detection algorithms.[14]
-
Grid Generation: Define a grid box that encompasses the binding site. The docking algorithm will search for ligand conformations within this defined space.
-
Docking Simulation: Use a docking program like AutoDock Vina to dock the prepared 3D structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide into the defined binding site of the target protein.
-
Pose Analysis: Analyze the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the protein-ligand complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that contribute to the binding affinity.
Table 1: Potential Targets for Molecular Docking of N-(3-Hydroxypropyl)piperidine-3-carboxamide
| Target Class | Specific Target | PDB ID (Example) | Rationale for Selection |
| Anticancer | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | Known target of piperidine derivatives.[1][3] |
| Anticancer | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | Implicated as a target for anticancer piperidine-3-carboxamides.[3] |
| Antimalarial | P. falciparum 20S proteasome β5 subunit | 6KHH | Target of piperidine carboxamides with antimalarial activity.[2][4] |
Diagram: Molecular Docking Workflow
Caption: A conceptual overview of the molecular docking process.
Interpretation, Validation, and Future Directions
The results from these in silico methods provide valuable hypotheses about the potential biological activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide. However, it is crucial to interpret these findings with caution and to understand their limitations.
-
QSAR predictions are dependent on the quality and diversity of the training data.
-
Pharmacophore models represent a simplified set of features and may not capture all aspects of molecular recognition.
-
Molecular docking scores are estimations of binding affinity and do not always perfectly correlate with experimental results.
Therefore, the convergence of evidence from multiple computational methods strengthens the confidence in the predictions. The ultimate validation of any in silico prediction lies in experimental testing.[20][21][22][23] Promising predictions should be followed up with in vitro assays to confirm the biological activity and determine key parameters such as IC50 or Ki values.
Conclusion
This technical guide has outlined a comprehensive and robust in silico workflow for predicting the biological activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide. By integrating ligand-based and structure-based computational methods, researchers can efficiently generate and test hypotheses, thereby accelerating the drug discovery process. The methodologies described herein provide a powerful framework for the rational exploration of novel chemical entities and their therapeutic potential.
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Methodological & Application
Application Notes and Protocols: Amide Coupling Reagents for Piperidine-3-Carboxamide Synthesis
Introduction: The Significance of Piperidine-3-Carboxamides in Medicinal Chemistry
The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Specifically, the piperidine-3-carboxamide functional group serves as a critical pharmacophore in numerous drug candidates, contributing to their target affinity and pharmacokinetic properties.[4][5][6] The synthesis of these amides, typically through the coupling of a piperidine-3-carboxylic acid with an amine, is a cornerstone reaction in the development of new therapeutics. The choice of coupling reagent for this transformation is paramount, directly influencing reaction efficiency, product purity, and the preservation of stereochemical integrity, particularly at the chiral C3 position of the piperidine ring.
This comprehensive guide provides an in-depth analysis of commonly employed amide coupling reagents for the synthesis of piperidine-3-carboxamides. We will delve into the mechanistic underpinnings of these reagents, offer detailed, field-proven protocols, and address common challenges encountered in the laboratory.
Mechanistic Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules.[7] Coupling reagents circumvent this kinetic barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group.[7][8][9] This activation typically proceeds through the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt, which is then readily attacked by the amine nucleophile to furnish the desired amide.
Figure 1: Generalized mechanism of amide bond formation facilitated by a coupling reagent.
A critical challenge in the coupling of chiral carboxylic acids, such as (S)- or (R)-piperidine-3-carboxylic acid, is the potential for epimerization at the α-carbon.[10][11] This often occurs through the formation of an oxazolone intermediate, particularly under harsh reaction conditions or with prolonged reaction times.[11][12] The choice of coupling reagent and the addition of racemization suppressants are therefore crucial for maintaining the stereochemical purity of the final product.
A Comparative Guide to Common Coupling Reagents
The selection of an appropriate coupling reagent is a critical parameter for the successful synthesis of piperidine-3-carboxamides. The choice depends on factors such as the steric and electronic properties of the coupling partners, the desired reaction scale, cost, and the need to suppress side reactions.
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used due to their accessibility and broad applicability.[8][13][14] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][13][14]
Mechanism of Action: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide, forming the O-acylisourea. This intermediate can then be attacked by the amine to form the amide and a urea byproduct.[7][14] To improve efficiency and minimize epimerization, carbodiimide reactions are almost always performed with an additive, such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[15] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, and then reacts with the amine.
Protocol 1: EDC/HOBt Mediated Synthesis of a Model Piperidine-3-Carboxamide
This protocol describes the synthesis of N-benzyl-piperidine-3-carboxamide.
-
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc protected amide by silica gel column chromatography.
-
For Boc deprotection, dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature until the reaction is complete.
-
Concentrate the mixture under reduced pressure and purify the final product as required.
-
Phosphonium Salts: High Efficiency and Low Racemization
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for their high efficiency and low propensity to cause racemization.[16]
Mechanism of Action: PyBOP reacts with the carboxylate anion to form an active OBt ester, which then reacts with the amine.[17][18] The formation of the highly carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with the older reagent BOP is avoided with PyBOP, which instead produces the much less toxic tris(pyrrolidino)phosphine oxide.[16]
Protocol 2: PyBOP Mediated Synthesis of a Model Piperidine-3-Carboxamide
-
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Amine of choice
-
PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add PyBOP (1.2 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry, concentrate, and purify as described in Protocol 1.
-
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium salts, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most effective coupling reagents, especially for sterically hindered substrates or those prone to racemization.[1][19][20]
Mechanism of Action: HATU, an aminium salt, reacts with the carboxylate to form a highly reactive OAt active ester.[20][21] The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety accelerates the coupling reaction and provides exceptional suppression of racemization.[22] It is important to note that a side reaction can occur where the coupling reagent reacts directly with the amine, leading to a guanidinium byproduct; this is often mitigated by pre-activating the carboxylic acid or using a slight excess of the acid.[21][23]
Protocol 3: HATU Mediated Synthesis of a Model Piperidine-3-Carboxamide
-
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask, dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work-up and purification are similar to the procedures described in the previous protocols.
-
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Strengths | Weaknesses | Typical Additives |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Moderate reactivity, risk of epimerization, DCC byproduct (DCU) can be difficult to remove. | HOBt, NHS |
| Phosphonium Salts | PyBOP | High reactivity, low racemization, byproducts are generally soluble. | More expensive than carbodiimides. | None typically required |
| Uronium/Aminium Salts | HATU, HBTU | Very high reactivity, excellent for hindered couplings, superior racemization suppression.[22] | Highest cost, potential for guanidinylation side reaction.[21] | None typically required |
Experimental Workflow and Troubleshooting
Figure 2: A typical experimental workflow for amide coupling reactions.
Troubleshooting Common Issues:
-
Low Yield:
-
Cause: Insufficient activation, steric hindrance, or competing side reactions.
-
Solution: Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction time or temperature moderately. Ensure all reagents are anhydrous.
-
-
Epimerization:
-
Guanidinylation Side Product (with Uronium/Aminium Reagents):
-
Difficult Purification:
-
Cause: Water-soluble byproducts (e.g., from EDC) or unreacted starting materials.
-
Solution: Perform a thorough aqueous workup. For DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration.[14]
-
Conclusion
The synthesis of piperidine-3-carboxamides is a frequent and critical transformation in contemporary drug discovery. A judicious selection of the amide coupling reagent is essential for achieving high yields, purity, and stereochemical fidelity. While carbodiimides like EDC offer a cost-effective solution for many applications, phosphonium (PyBOP) and especially aminium (HATU) reagents provide superior performance for challenging substrates where efficiency and the prevention of epimerization are paramount. The protocols and insights provided herein are intended to equip researchers with the knowledge to navigate these choices and successfully execute the synthesis of these important molecules.
References
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- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 23. bachem.com [bachem.com]
analytical methods for N-(3-Hydroxypropyl)piperidine-3-carboxamide characterization
An Application Note for the Comprehensive Analytical Characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Introduction: A Strategic Approach to Quality Control
N-(3-Hydroxypropyl)piperidine-3-carboxamide is a polar molecule featuring a piperidine ring, a carboxamide linkage, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development, where piperidine scaffolds are crucial in designing novel therapeutics.[1][2][3][4] The rigorous characterization of such intermediates is a non-negotiable cornerstone of pharmaceutical development, ensuring the identity, purity, and quality of the final active pharmaceutical ingredient (API). The inherent polarity of this compound, however, presents specific analytical challenges that necessitate specialized, well-reasoned methodologies.
This guide provides a comprehensive suite of analytical protocols for the definitive characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide. As a senior application scientist, the following sections are designed not merely as a list of procedures, but as a logical framework explaining the causality behind each experimental choice. We will leverage a multi-technique approach—combining chromatography and spectroscopy—to build a complete analytical profile of the molecule, ensuring data integrity and regulatory compliance. The protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory standards such as the ICH Q2(R1) guidelines.[5][6]
Physicochemical Properties: The Foundational Data
A thorough understanding of the molecule's basic properties is the starting point for any analytical strategy. These data inform method development, from solvent selection to mass spectrometry settings.
| Property | Value | Source |
| Chemical Name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | - |
| Molecular Formula | C₉H₁₈N₂O₂ | [7] |
| Molecular Weight | 186.25 g/mol | [7] |
| CAS Number | 1220035-07-3 (for hydrochloride salt) | [8] |
| Canonical SMILES | C1NCC(C(NCCC)O)=O)CC1 | [7] |
| Key Functional Groups | Secondary Amine, Secondary Amide, Primary Alcohol | - |
| Predicted Polarity | High | - |
Section 1: Chromatographic Analysis for Purity and Assay
The Challenge of Polarity: The primary analytical hurdle for N-(3-Hydroxypropyl)piperidine-3-carboxamide is its high polarity, driven by the amine, amide, and hydroxyl groups. Traditional reversed-phase high-performance liquid chromatography (HPLC) using C18 columns is ineffective, as the analyte will have minimal interaction with the hydrophobic stationary phase, leading to poor retention and elution in or near the solvent front.[9][10]
The Methodological Solution: HILIC: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase (such as an amide- or diol-based column) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). The mechanism relies on the partitioning of the polar analyte into an aqueous-rich layer adsorbed onto the surface of the stationary phase.[9] This provides robust retention and excellent separation of highly polar compounds. Amide-embedded phases are particularly effective for retaining polar analytes and offer superior stability.[11][12]
Protocol 1: HILIC-UV Method for Purity Determination and Assay
This protocol details a validated HILIC method coupled with UV detection for quantifying the purity and assay of N-(3-Hydroxypropyl)piperidine-3-carboxamide. The method's validation should be performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6][13]
1. Sample and Standard Preparation:
- Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-(3-Hydroxypropyl)piperidine-3-carboxamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
- Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the 50:50 acetonitrile/water diluent.
- Sample Preparation: Prepare the test sample at the same concentration as the Working Standard using the same diluent.
2. Chromatographic Conditions:
- Rationale: An amide-based column is selected for its strong retention of polar compounds.[12] The mobile phase consists of a high percentage of acetonitrile to facilitate HILIC retention, with a buffered aqueous component to ensure consistent ionization of the basic piperidine nitrogen and improve peak shape. A low UV wavelength (205 nm) is chosen as the molecule lacks a strong chromophore.
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | InertSustain Amide, 2.1 x 150 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 205 nm |
| Run Time | 15 minutes |
3. Data Analysis and System Suitability:
- Perform five replicate injections of the Working Standard.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The tailing factor for the main peak should be between 0.8 and 1.5.
- Purity Calculation: Calculate the area percentage of impurities using the main peak area from the sample chromatogram.
- Assay Calculation: Compare the peak area of the sample to that of the reference standard.
4. Method Validation (ICH Q2(R1) Framework): [5][6][14][15]
- Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.
- Linearity: Prepare a series of solutions over a range of 50% to 150% of the working concentration (e.g., 5 concentrations). Plot peak area versus concentration and determine the correlation coefficient (r² ≥ 0.999).
- Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
- Precision:
- Repeatability: Analyze six individual sample preparations at 100% of the test concentration. RSD should be ≤ 1.0%.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
- Limit of Quantitation (LOQ) & Detection (LOD): Determine based on signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or standard deviation of the response and the slope of the linearity curve.
Section 2: Mass Spectrometric Analysis for Identity Confirmation
While HPLC-UV provides quantitative data on purity, it does not offer definitive structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight of the analyte and for identifying potential impurities.
The Methodological Solution: ESI-MS: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to its high polarity and the presence of a basic piperidine nitrogen, which is readily protonated. Analysis will be conducted in positive ion mode. Coupling the HILIC method to a mass spectrometer provides both retention time and mass-to-charge ratio (m/z) data.
Protocol 2: HILIC-MS for Identity Confirmation and Impurity Profiling
1. Instrument and Conditions:
- Use the same HILIC method as described in Protocol 1. The mobile phase with ammonium formate is MS-compatible.
- Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
2. Mass Spectrometer Parameters:
| Parameter | Condition |
| Ionization Mode | ESI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 600 L/hr |
| Desolvation Temp. | 350 °C |
| Scan Range | 50 - 500 m/z |
3. Data Analysis:
- Identity Confirmation: The primary peak should exhibit an m/z value corresponding to the protonated molecule [M+H]⁺.
- Expected [M+H]⁺ for C₉H₁₈N₂O₂ = 187.1441 Da. An observed mass within 5 ppm of this value confirms the elemental composition.
- Structural Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion (m/z 187.14) to induce fragmentation and gain further structural evidence.
- Rationale: The fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways for piperidine alkaloids and amides include loss of small neutral molecules and cleavage at the most labile bonds.[16][17][18][19]
- Predicted Fragments:
- Loss of H₂O from the hydroxypropyl side chain.
- Cleavage of the amide C-N bond.
- Fragmentation of the piperidine ring.
Section 3: Spectroscopic Analysis for Unambiguous Structural Elucidation
Spectroscopic methods provide detailed information about the molecule's covalent structure and functional groups, serving as an orthogonal technique to chromatography for identity confirmation.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination.[20] It provides information on the chemical environment of each proton and carbon atom, allowing for complete structural assignment.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent.
- Solvent Choice: DMSO-d₆ is recommended as it allows for the observation of exchangeable protons (N-H and O-H) which might otherwise be broadened or exchanged in protic solvents like D₂O.[21]
2. NMR Experiments:
- ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
- ¹³C NMR: Shows the number of chemically distinct carbon atoms.
- 2D NMR (COSY, HSQC):
- COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.
- D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals from the O-H and N-H protons to disappear, confirming their assignment.[22]
3. Expected Spectral Features:
- ¹H NMR: Complex multiplets for the piperidine ring protons, distinct signals for the -CH₂-CH₂-CH₂- chain, and broad singlets for the N-H and O-H protons.
- ¹³C NMR: Nine distinct carbon signals, including one carbonyl carbon (~170-175 ppm) and carbons in the aliphatic region.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and cost-effective method to confirm the presence of key functional groups.[23] It serves as a quick identity check.
1. Sample Preparation:
- Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid sample with no preparation. Alternatively, prepare a KBr pellet.
2. Data Acquisition and Interpretation:
- Acquire the spectrum from 4000 to 400 cm⁻¹.
- Identify characteristic absorption bands.
Table of Expected FTIR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Alcohol (O-H) | Stretching | 3400 - 3200 (broad) | The broadness is due to hydrogen bonding.[24][25] |
| Amine (N-H) | Stretching | 3350 - 3310 (medium) | May be overlapped by the broad O-H band. |
| Alkane (C-H) | Stretching | 2950 - 2850 (strong) | From piperidine and propyl groups. |
| Amide (C=O) | Stretching (Amide I) | ~1640 (strong) | Characteristic strong carbonyl absorption. |
| Amide (N-H) | Bending (Amide II) | ~1550 (medium) | Coupled C-N stretch and N-H bend.[26] |
| Alcohol (C-O) | Stretching | 1075 - 1000 (strong) |
Integrated Analytical Workflow
The power of this multi-technique approach lies in the integration of orthogonal data streams. No single method is sufficient, but together they provide an unassailable characterization of the molecule. The following workflow illustrates the logical progression from initial purity checks to definitive structural confirmation.
Caption: Integrated workflow for the characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
This systematic process ensures that all critical quality attributes—identity, purity, and structure—are thoroughly vetted. The quantitative purity data from HILIC-UV is complemented by the high-specificity identity confirmation from HILIC-MS. Finally, the detailed structural map provided by NMR, supported by the functional group confirmation from FTIR, delivers a complete and robust analytical data package suitable for research, development, and regulatory purposes.
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Kim, J. Y., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Obaid, A. M., et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Retrieved from [Link]
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MDPI. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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in vitro assay for testing N-(3-Hydroxypropyl)piperidine-3-carboxamide efficacy
Introduction & Biological Rationale
N-(3-Hydroxypropyl)piperidine-3-carboxamide (CAS: 1220035-07-3) represents a functionalized derivative of nipecotamide (piperidine-3-carboxamide). Structurally, it consists of a piperidine ring—a privileged scaffold in medicinal chemistry—linked to a hydrophilic hydroxypropyl tail via a carboxamide bond.
While often utilized as a chemical building block, this scaffold exhibits significant pharmacological potential in the modulation of the GABAergic system . The core structure mimics nipecotic acid , a potent inhibitor of Gamma-Aminobutyric Acid (GABA) uptake. However, unlike nipecotic acid, which cannot cross the blood-brain barrier (BBB) effectively due to its zwitterionic nature, amide derivatives are frequently explored as prodrugs or novel allosteric modulators with enhanced lipophilicity and bioavailability.
Scope of this Application Note: This guide details the protocol for evaluating the efficacy of N-(3-Hydroxypropyl)piperidine-3-carboxamide as an inhibitor of the GABA Transporter 1 (GAT1) . The inhibition of GAT1 prevents the reuptake of GABA from the synaptic cleft, thereby enhancing inhibitory neurotransmission—a primary mechanism for anticonvulsant and anxiolytic therapeutics (e.g., Tiagabine).
Mechanism of Action (MOA)
The primary hypothesis for efficacy is the competitive or non-competitive inhibition of the GAT1 transporter located on presynaptic neurons and glial cells.
Figure 1: GABAergic Synapse and GAT1 Inhibition Mechanism
Caption: Schematic of GAT1 inhibition. The compound blocks GAT1, preventing GABA reuptake and sustaining synaptic signaling.
Primary Protocol: Radioligand [³H]-GABA Uptake Assay
This is the "Gold Standard" assay for definitive efficacy data. It directly measures the functional transport of radiolabeled GABA into cells expressing the human GAT1 transporter.
Reagents & Materials
| Component | Specification | Purpose |
| Cell Line | HEK-293 or CHO-K1 stably expressing hGAT1 (SLC6A1) | Biological host for the transporter. |
| Test Compound | N-(3-Hydroxypropyl)piperidine-3-carboxamide | The analyte. Dissolve in 100% DMSO to 10 mM stock. |
| Reference Inhibitor | Tiagabine or Nipecotic Acid | Positive control (Expect IC₅₀ ~20–100 nM). |
| Radioligand | [³H]-GABA (Specific Activity: 30–80 Ci/mmol) | Traceable substrate. |
| Assay Buffer (KRH) | Krebs-Ringer-HEPES (pH 7.4) | Physiological buffer containing Na⁺ (critical for GAT function). |
| Non-Specific Control | 1 mM Nipecotic Acid (Cold) | Defines the "background" signal. |
| Lysis Buffer | 0.1 N NaOH | Solubilizes cells for counting. |
Experimental Workflow
Step 1: Cell Preparation
-
Seed hGAT1-HEK293 cells into 96-well ScintiPlate® (or standard tissue culture plates) at a density of 50,000 cells/well.
-
Incubate for 24 hours at 37°C / 5% CO₂ to achieve a confluent monolayer. Poly-D-lysine coating is recommended to prevent cell detachment during washing.
Step 2: Compound Addition
-
Remove culture medium and wash cells once with 200 µL of warm KRH buffer.
-
Prepare a 10-point serial dilution of N-(3-Hydroxypropyl)piperidine-3-carboxamide in KRH buffer (Range: 1 nM to 100 µM).
-
Add 50 µL of diluted compound to respective wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature (25°C) to allow equilibrium binding.
Step 3: Uptake Initiation
-
Add 50 µL of [³H]-GABA solution (Final concentration: 20 nM) to all wells.
-
Uptake Phase: Incubate for exactly 10 minutes at room temperature.
-
Critical Note: Do not exceed 10 minutes. Uptake must be measured in the linear phase. Longer times introduce back-diffusion and metabolic artifacts.
-
Step 4: Termination & Wash
-
Rapidly aspirate the reaction mix.
-
Immediately wash cells 3× with 200 µL of ice-cold KRH buffer.
-
Why: Ice-cold buffer freezes transporter activity and prevents efflux of the radioactive isotope.
-
Step 5: Detection
-
Add 100 µL of MicroScint™-20 cocktail (if using ScintiPlate) or lyse cells with 0.1 N NaOH and transfer to scintillation vials.
-
Read on a MicroBeta® or TopCount® Scintillation Counter.
Secondary Protocol: Selectivity & Toxicity Counter-Screen
To confirm that the efficacy observed in the uptake assay is due to specific transporter inhibition and not general cytotoxicity (which causes cell detachment or membrane leak), a viability assay is mandatory .
Protocol: ATP-Based Cell Viability (CellTiter-Glo®)
-
Plate hGAT1-HEK293 cells exactly as in the uptake assay.
-
Treat with the highest concentration of the test compound (e.g., 100 µM) for the duration of the uptake assay (plus a safety margin, e.g., 1 hour).
-
Add CellTiter-Glo reagent, incubate for 10 mins, and read Luminescence.
-
Acceptance Criteria: Signal must be >90% of vehicle control. If signal drops, the "inhibition" in the uptake assay is likely a false positive due to cell death.
Data Analysis & Visualization
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for the high-throughput radioligand uptake assay.
Calculations
-
Specific Uptake: Subtract "Non-Specific Binding" (NSB, defined by 1 mM cold Nipecotic Acid) from all values.
-
Percent Inhibition:
-
IC₅₀ Determination: Fit data to a non-linear regression model (4-parameter logistic equation):
Expected Results Table:
| Compound | IC₅₀ (nM) | Hill Slope | Efficacy Interpretation |
| Tiagabine (Control) | 20–50 | 1.0 ± 0.1 | Validated Assay |
| Nipecotic Acid | 10–30 | 1.0 ± 0.1 | Validated Assay |
| Test Compound | TBD | TBD | < 1 µM indicates potent "hit" |
References
-
GAT1 Assay Methodology
-
Kowalczyk, P. et al. (2014).[1] "Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides." European Journal of Medicinal Chemistry.
-
-
Scaffold Pharmacology (Nipecotic Acid Derivatives)
-
Piperidine-3-Carboxamide Versatility (Cathepsin K Context)
-
Wang, Y. et al. (2024).[3] "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules.
-
-
Structural Analog Activity (Senescence)
-
Lee, J. et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities." ACS Medicinal Chemistry Letters.
-
Sources
Application Notes & Protocols: A Framework for the Preclinical Evaluation of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Foreword: The Scientific Imperative for Rigorous Preclinical Investigation
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and fraught with challenges. A significant number of promising candidates fail during clinical development, often due to a lack of efficacy or unforeseen toxicity.[1] This underscores the critical need for robust, well-designed preclinical studies that can accurately predict clinical outcomes.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to the methodical and scientifically sound investigation of novel compounds.
Herein, we present a comprehensive experimental framework for the preclinical evaluation of N-(3-Hydroxypropyl)piperidine-3-carboxamide, a molecule belonging to a class of compounds known for their diverse biological activities.[3][4][5][6] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and in agents with anti-cancer properties.[7][8] Derivatives of piperidine-3-carboxamide have been shown to exhibit a range of effects, including enzyme inhibition, induction of cellular senescence in cancer cells, and modulation of neurological pathways.[3][4][9] Given this background, a thorough investigation of N-(3-Hydroxypropyl)piperidine-3-carboxamide is warranted to elucidate its therapeutic potential.
This document provides a strategic and detailed roadmap for its investigation, from initial target engagement and in vitro characterization to in vivo efficacy and pharmacokinetic profiling. The protocols outlined are designed to be self-validating, emphasizing scientific rigor and reproducibility to ensure the generation of high-quality, translatable data.[1][10]
Section 1: Compound Profile and Rationale for Investigation
1.1. Chemical Structure and Properties
-
IUPAC Name: N-(3-Hydroxypropyl)piperidine-3-carboxamide
-
Molecular Formula: C9H18N2O2
-
Core Scaffold: Piperidine-3-carboxamide
The piperidine ring is a common motif in pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for diverse chemical modifications.[8] The N-alkylation with a 3-hydroxypropyl group can influence solubility, membrane permeability, and interactions with biological targets.[3]
1.2. Postulated Mechanisms of Action and Therapeutic Hypotheses
Based on the known activities of related piperidine-3-carboxamide derivatives, we can formulate several primary hypotheses for the biological effects of N-(3-Hydroxypropyl)piperidine-3-carboxamide:
-
Neuromodulatory Activity: Given that piperidine-based compounds are often employed in the treatment of neurological disorders, and the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) interacts with dopaminergic systems, it is plausible that N-(3-Hydroxypropyl)piperidine-3-carboxamide may act on G-protein coupled receptors (GPCRs) in the CNS, such as dopamine or sigma receptors.[7][11][12]
-
Enzyme Inhibition: Derivatives of piperidine-3-carboxamide have been identified as inhibitors of various enzymes.[3] Therefore, this compound could potentially target enzymes implicated in diseases like Alzheimer's, diabetes, or hypertension.[3]
-
Anti-proliferative Effects: The ability of N-arylpiperidine-3-carboxamide scaffolds to induce senescence-like phenotypes in melanoma cells suggests a potential application in oncology.[4][9]
The following experimental plan is designed to systematically test these hypotheses.
Section 2: In Vitro Characterization: From Target Engagement to Cellular Function
The initial phase of investigation focuses on identifying the molecular targets of N-(3-Hydroxypropyl)piperidine-3-carboxamide and characterizing its effects in cellular models.
2.1. Primary Target Identification and Binding Affinity
The first step is to determine if the compound interacts with specific biological targets. A broad screening approach is recommended, followed by more focused binding assays.
Protocol 2.1.1: Broad Panel GPCR and Enzyme Screening
-
Objective: To identify potential molecular targets from a large panel of GPCRs and enzymes.
-
Methodology:
-
Utilize a commercial fee-for-service screening panel (e.g., Eurofins SafetyScreen, DiscoverX PathHunter).
-
Submit N-(3-Hydroxypropyl)piperidine-3-carboxamide for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred targets.
-
The panel should include a diverse range of GPCRs (dopamine, serotonin, adrenergic, opioid, sigma receptors) and key enzyme families (kinases, proteases, etc.).
-
Primary data will be in the form of percent inhibition or activation compared to a control.
-
-
Causality and Interpretation: This high-throughput screen is an unbiased approach to generate initial hypotheses about the compound's mechanism of action. Hits (typically >50% inhibition or activation) should be followed up with more specific assays.
Protocol 2.1.2: Radioligand Binding Assays for Hit Confirmation and Affinity Determination
-
Objective: To confirm hits from the primary screen and determine the binding affinity (Ki) of N-(3-Hydroxypropyl)piperidine-3-carboxamide for the identified target(s).[13]
-
Methodology:
-
Prepare cell membranes or purified protein for the target of interest (e.g., dopamine D2 receptor).
-
Incubate the membranes/protein with a known radioligand for the target at a fixed concentration.
-
Add increasing concentrations of N-(3-Hydroxypropyl)piperidine-3-carboxamide to compete with the radioligand.
-
After incubation, separate bound from unbound radioligand using filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation:
| Parameter | Value |
| Target | e.g., Dopamine D2 Receptor |
| Radioligand | e.g., [3H]-Spiperone |
| IC50 (µM) | To be determined |
| Ki (µM) | To be determined |
-
Trustworthiness: This assay provides quantitative data on the direct interaction between the compound and its target, validating the initial screening results.[13]
2.2. Functional Cellular Assays
Once a target is confirmed, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[14][15][16]
Protocol 2.2.1: cAMP Assay for Gs/Gi-Coupled GPCRs
-
Objective: To assess the functional activity of N-(3-Hydroxypropyl)piperidine-3-carboxamide on GPCRs that signal through adenylyl cyclase.
-
Methodology:
-
Use a cell line stably expressing the target receptor (e.g., HEK293 cells with the Dopamine D1 receptor).
-
Culture the cells in 96-well plates.
-
For agonist testing, treat the cells with increasing concentrations of N-(3-Hydroxypropyl)piperidine-3-carboxamide and measure intracellular cAMP levels.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the compound before stimulating with a known agonist of the receptor.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
-
Causality and Interpretation: A change in cAMP levels upon compound treatment indicates functional activity at the receptor.[17] An increase suggests Gs coupling, while a decrease suggests Gi coupling.
Protocol 2.2.2: Calcium Flux Assay for Gq-Coupled GPCRs
-
Objective: To determine the functional activity of the compound on GPCRs that signal through phospholipase C and intracellular calcium mobilization.
-
Methodology:
-
Use a cell line expressing the target receptor (e.g., CHO cells with the M1 muscarinic receptor).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measure baseline fluorescence.
-
Add increasing concentrations of N-(3-Hydroxypropyl)piperidine-3-carboxamide (for agonist mode) or pre-incubate with the compound before adding a known agonist (for antagonist mode).
-
Measure the change in fluorescence, which corresponds to changes in intracellular calcium.
-
Determine EC50 or IC50 values from dose-response curves.
-
2.3. Anti-proliferative and Cytotoxicity Assays
To investigate the potential anti-cancer effects, it is essential to assess the compound's impact on cell viability and proliferation.[4][9]
Protocol 2.3.1: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the effect of N-(3-Hydroxypropyl)piperidine-3-carboxamide on the viability of cancer cell lines.
-
Methodology:
-
Plate cancer cell lines (e.g., A375 human melanoma) in 96-well plates.[4]
-
Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.
-
At each time point, add MTT reagent or CellTiter-Glo® reagent to the wells.
-
Measure absorbance or luminescence, respectively, which correlates with the number of viable cells.
-
Calculate the IC50 value for cell growth inhibition.
-
Protocol 2.3.2: Senescence-Associated β-Galactosidase Staining
-
Objective: To determine if the compound induces a senescence-like phenotype in cancer cells.[4][9]
-
Methodology:
-
Treat cancer cells with N-(3-Hydroxypropyl)piperidine-3-carboxamide at a concentration around its IC50 for cell growth inhibition.
-
After several days of treatment, fix the cells.
-
Stain the cells for senescence-associated β-galactosidase activity using a commercial kit.
-
Observe the cells under a microscope for the characteristic blue staining of senescent cells.
-
-
Causality and Interpretation: The appearance of blue-stained cells indicates the induction of senescence, a mechanism of tumor suppression.[4]
Section 3: Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its development.[18][19]
3.1. In Vitro ADME Assays
Protocol 3.1.1: Metabolic Stability in Liver Microsomes
-
Objective: To assess the susceptibility of N-(3-Hydroxypropyl)piperidine-3-carboxamide to metabolism by liver enzymes.
-
Methodology:
-
Incubate the compound at a fixed concentration (e.g., 1 µM) with human and rat liver microsomes in the presence of NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance.
-
-
Data Presentation:
| Species | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |
| Human | To be determined | To be determined |
| Rat | To be determined | To be determined |
3.2. In Vivo Pharmacokinetic Study
Protocol 3.2.1: Single-Dose Pharmacokinetics in Rodents
-
Objective: To determine the key pharmacokinetic parameters of N-(3-Hydroxypropyl)piperidine-3-carboxamide in a living organism.[20]
-
Methodology:
-
Administer a single dose of the compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters.
-
-
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | e.g., 1 | e.g., 10 |
| Cmax (ng/mL) | To be determined | To be determined |
| Tmax (h) | N/A | To be determined |
| AUC (ng*h/mL) | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined |
| Clearance (mL/min/kg) | To be determined | N/A |
| Volume of Distribution (L/kg) | To be determined | N/A |
| Bioavailability (%) | N/A | To be determined |
Section 4: In Vivo Efficacy Studies
Based on the in vitro findings, appropriate animal models should be selected to evaluate the therapeutic efficacy of N-(3-Hydroxypropyl)piperidine-3-carboxamide.[21][22][23]
4.1. Neurological Disease Models
If the compound shows promising activity at a CNS target, a relevant in vivo model should be used.[24][25]
Protocol 4.1.1: Rodent Model of Parkinson's Disease (6-OHDA Model)
-
Objective: To assess the neuroprotective or symptomatic relief effects of the compound in a model of Parkinson's disease.
-
Methodology:
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Confirm the lesion by assessing rotational behavior induced by apomorphine.
-
Treat the lesioned animals with N-(3-Hydroxypropyl)piperidine-3-carboxamide or vehicle daily for a specified period.
-
Monitor motor function using tests such as the cylinder test (for forelimb asymmetry) and the stepping test.
-
At the end of the study, perform immunohistochemical analysis of the brain to quantify dopaminergic neuron survival in the substantia nigra.
-
-
Trustworthiness: This is a well-established model that mimics some of the key pathological features of Parkinson's disease.[24] Blinding of the experimenter to the treatment groups is essential to minimize bias.[1]
4.2. Oncology Models
If the compound demonstrates anti-proliferative activity, its in vivo anti-tumor efficacy should be evaluated.
Protocol 4.2.1: Xenograft Tumor Model
-
Objective: To determine if N-(3-Hydroxypropyl)piperidine-3-carboxamide can inhibit tumor growth in vivo.
-
Methodology:
-
Implant human cancer cells (e.g., A375 melanoma cells) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Measure tumor volume regularly with calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Section 5: Data Analysis and Reporting
All preclinical studies must be designed, analyzed, and reported with the highest standards of scientific rigor.[2][26]
-
Statistical Analysis: A priori power analysis should be conducted to determine appropriate group sizes.[26] Statistical tests should be chosen based on the experimental design and data distribution.
-
Blinding and Randomization: To avoid bias, experimenters should be blinded to the treatment allocation, and animals should be randomly assigned to groups.[1][10]
-
Transparency: All methods, including statistical analyses, should be clearly reported to ensure reproducibility.
Visualizations
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Hypothetical GPCR Signaling Cascade
Caption: A potential mechanism of action via GPCR antagonism.
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- 12. Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 14. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Agonist/Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]
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Application Note & Protocols: Characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide for a Novel Investigation of Cellular Signaling Pathways
I. Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the piperidine-3-carboxamide scaffold stands out as a "privileged structure."[1] Its prevalence in a wide array of clinically approved drugs and bioactive molecules underscores its versatility and favorable pharmacological properties.[1] This structural motif is a cornerstone in the development of therapeutics for central nervous system disorders, oncology, and infectious diseases. The inherent properties of the piperidine ring, such as its metabolic stability and ability to modulate physicochemical characteristics, make it an attractive starting point for the design of novel molecular probes and drug candidates.[1]
This guide focuses on a novel derivative, N-(3-Hydroxypropyl)piperidine-3-carboxamide . While this specific molecule is not extensively characterized in the public domain, its structural similarity to compounds with known biological activities presents a compelling case for its potential as a modulator of key cellular signaling pathways. The primary hypothesis, based on a wealth of literature surrounding related carboxamide-containing compounds, is its potential interaction with the endocannabinoid system, a critical regulator of numerous physiological processes.[2][3][4][5]
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide. We will present a series of detailed protocols, from initial cytotoxicity assessments to in-depth analyses of downstream signaling events. The causality behind each experimental choice will be thoroughly explained, ensuring a robust and scientifically sound investigation. While our primary focus will be on the cannabinoid signaling pathway, we will also touch upon other potential avenues of investigation suggested by the broader chemical literature on piperidine derivatives, such as the induction of cellular senescence.[6][7][8]
II. Hypothesized Mechanism of Action: Modulation of Cannabinoid Receptor Signaling
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a pivotal role in regulating a vast array of physiological functions, including pain perception, mood, appetite, and memory.[5] The primary mediators of the ECS are the G-protein coupled receptors (GPCRs), cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are mainly found in immune cells and peripheral tissues.[5]
The structural features of N-(3-Hydroxypropyl)piperidine-3-carboxamide, particularly the carboxamide linker, are reminiscent of various synthetic cannabinoid receptor modulators.[2][3][4] For instance, the well-characterized CB1 receptor antagonist, Rimonabant, while structurally distinct, highlights the therapeutic potential of targeting this system.[9][10][11][12][13] Therefore, a logical and evidence-based starting point for the characterization of our novel compound is to investigate its potential to bind to and modulate the activity of CB1 and CB2 receptors.
Upon binding of an agonist, cannabinoid receptors undergo a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gαi/o subunit, typically associated with CB1 and CB2 receptors, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit can modulate various downstream effectors, including ion channels and key signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are central to the regulation of cell survival, proliferation, and apoptosis.
Conversely, an antagonist would bind to the receptor and block the effects of endogenous cannabinoids or other agonists, while an inverse agonist would bind and reduce the basal activity of the receptor.
Figure 2: A logical workflow for compound characterization.
Protocol 3: Immunofluorescence Staining for Protein Localization
Rationale: Immunofluorescence microscopy allows for the visualization of protein expression and localization within the cell. This can provide spatial context to the findings from Western blotting. For instance, activation of the MAPK/ERK pathway often involves the translocation of p-ERK to the nucleus.
Step-by-Step Methodology:
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat the cells with the compound at a pre-determined non-toxic concentration for the optimal time point identified in the Western blot experiments.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-p-ERK) diluted in the blocking buffer for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
IV. Data Interpretation and Expected Outcomes
The collective data from these protocols will allow for a comprehensive initial characterization of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
| Experimental Result | Interpretation | Next Steps |
| MTT: Low IC50 (<10 µM) | Compound is cytotoxic at higher concentrations. | Use concentrations well below the IC50 for signaling studies. |
| Western Blot: Increased p-ERK and p-Akt | Compound may be a CB1/CB2 agonist. | Perform cAMP assay to confirm Gi/o coupling. Conduct receptor binding assay. |
| Western Blot: No change in p-ERK/p-Akt | Compound may not act via CB1/CB2, or may be an antagonist. | Co-treat with a known agonist to test for antagonistic activity. |
| Immunofluorescence: Nuclear translocation of p-ERK | Confirms activation of the MAPK/ERK pathway. | Quantify the percentage of cells with nuclear p-ERK. |
Table 3: A guide to interpreting experimental outcomes.
V. Broader Potential and Future Directions
While the endocannabinoid system is a primary hypothesized target, the piperidine-3-carboxamide scaffold is known to interact with other biological targets. For instance, studies have shown that certain N-arylpiperidine-3-carboxamide derivatives can induce a senescence-like phenotype in melanoma cells, suggesting a potential role in cancer therapy. [6][7][8]If the initial characterization points away from cannabinoid receptor activity, or if the compound shows interesting effects on cell proliferation in the MTT assay, it would be prudent to investigate markers of cellular senescence, such as β-galactosidase activity and changes in cell morphology. [6][7] Furthermore, other piperidine-containing compounds have been identified as inhibitors of enzymes like cathepsin K and the proteasome. [14][15]These represent additional avenues for investigation should the primary hypothesis not be supported by the data.
VI. References
-
Hussain, Z., & Ganja, M. (2005). Rimonabant--a selective CB1 antagonist. Annals of Pharmacotherapy, 39(9), 1519-1526. Retrieved from [Link]
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Massa, F., & Monteleone, P. (2006). Rimonabant: more than an anti-obesity drug?. Journal of Neuroendocrinology, 18(9), 649-650. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1664. Retrieved from [Link]
-
Curioni, C., & Andre, C. (2006). Rimonabant for overweight or obesity. Cochrane Database of Systematic Reviews, (4). Retrieved from [Link]
-
Plosker, G. L., & Keating, G. M. (2006). Rimonabant. Drugs, 66(11), 1449-1471. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 570-577. Retrieved from [Link]
-
Crick, S. J., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 66(15), 10459-10476. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(19), 6604. Retrieved from [Link]
-
Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 570-577. Retrieved from [Link]
-
Wikipedia. (n.d.). APINACA. Retrieved from [Link]
-
Energy Control. (2014). Reviewing 'Apinaca', an emergent synthetic cannabinoid receptor agonist. Retrieved from [Link]
-
Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica. Supplementum, 517, 1-52. Retrieved from [Link]
-
Cannaert, A., et al. (2022). Identification of the synthetic cannabinoid-type new psychoactive substance, CH-PIACA, in seized material. Drug Testing and Analysis, 14(11-12), 2005-2013. Retrieved from [Link]
-
Comelli, F., et al. (2010). Rimonabant, a Cannabinoid CB1 Receptor Antagonist, Attenuates Mechanical Allodynia and Counteracts Oxidative Stress and Nerve Growth Factor Deficit in Diabetic Mice. European Journal of Pharmacology, 637(1-3), 62-69. Retrieved from [Link]
-
Taylor, D. A., & Fleming, W. W. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. The Journal of Pharmacology and Experimental Therapeutics, 258(1), 225-231. Retrieved from [Link]
-
Grigore, A., et al. (2018). Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. Molecules, 23(9), 2205. Retrieved from [Link]
-
Wieczorek, M., & Ginda, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116900. Retrieved from [Link]
-
Couch, R. A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology, 13, 1046536. Retrieved from [Link]
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Application Notes & Protocols for the In Vivo Formulation of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Abstract
This document provides a comprehensive guide for the formulation of N-(3-Hydroxypropyl)piperidine-3-carboxamide for use in in vivo preclinical research. Piperidine derivatives are a significant class of compounds in drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1] Achieving reliable and reproducible results in animal studies is critically dependent on a well-characterized and stable drug formulation.[2][3] This guide details the necessary pre-formulation analysis, offers a scientifically-grounded strategy for vehicle selection, and provides a step-by-step protocol for preparing a sterile, aqueous-based formulation suitable for parenteral administration in rodent models. The protocols herein are designed to ensure formulation integrity, maximize bioavailability for early-stage studies, and adhere to the principles of Good Laboratory Practice (GLP).[4]
Introduction: The Critical Role of Formulation in Preclinical Success
N-(3-Hydroxypropyl)piperidine-3-carboxamide belongs to the piperidine carboxamide scaffold, a chemical structure that is a cornerstone in the development of novel therapeutics.[1][5] Derivatives of this class have been investigated for a multitude of pharmacological activities, including the inhibition of cyclin-dependent kinases in cancer and as potential anti-melanoma agents.[6][7] The translation of promising in vitro activity to in vivo efficacy is a pivotal, yet challenging, step in drug development.[8][9]
The primary objective of a formulation for early preclinical studies is to ensure consistent and maximal exposure of the test article to the biological system, thereby minimizing variability that could mask the true pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[2] A solution-based formulation is often the preferred approach for initial PK screening as it eliminates dissolution rate as a variable, allowing for a clearer assessment of a compound's inherent absorption, distribution, metabolism, and excretion (ADME) characteristics.[2]
This guide provides the scientific rationale and a detailed methodology for developing a simple, robust, and scalable aqueous formulation for N-(3-Hydroxypropyl)piperidine-3-carboxamide, enabling researchers to generate high-quality, reliable in vivo data.
Pre-formulation Characterization: Understanding the API
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the mandatory first step in designing an appropriate formulation.[3] These properties dictate the choice of vehicle, the need for solubilizing agents, and the required storage conditions.
While comprehensive experimental data for N-(3-Hydroxypropyl)piperidine-3-carboxamide is not extensively published, we can synthesize available information for its hydrochloride salt and draw rational inferences from closely related analogs to build a working profile. It is imperative that researchers experimentally verify key parameters like solubility and stability for their specific batch of API.
| Property | Value / Observation | Source / Justification |
| Chemical Name | N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride | BLD Pharm[10] |
| CAS Number | 1220035-07-3 | BLD Pharm[10] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | BLD Pharm[10] |
| Molecular Weight | 222.71 g/mol | BLD Pharm[10] |
| Predicted Lipophilicity (XlogP) | -0.8 (for free base) | PubChem[11] |
| Predicted Solubility | Likely high in aqueous media. A close analog, a dihydrochloride salt, is highly soluble in water (>50 mg/mL).[12] The low predicted XlogP further supports hydrophilicity.[11] | Based on Analog Data & Prediction[11][12] |
| Predicted Stability | Likely stable in acidic conditions (pH 2-5) but may degrade in alkaline environments. Should be protected from light and elevated temperatures. | Based on Analog Data[12] |
Expert Insight: The low predicted XlogP and the high water solubility of a similar salt form strongly suggest that a simple aqueous vehicle will be sufficient, avoiding the need for potentially confounding co-solvents or surfactants in initial studies.[11][12] The primary concern will be ensuring the pH of the final formulation is in a range that supports both compound stability and physiological tolerance.
Formulation Development Strategy
Workflow for In Vivo Formulation Preparation
The overall process follows a logical progression from characterization and calculation to sterile preparation and final quality control, ensuring a safe and effective formulation for administration.
Caption: Workflow for the preparation of a sterile parenteral formulation.
Rationale for Vehicle Selection
For parenteral administration in rodents, the formulation vehicle must be sterile, isotonic, and non-irritating.[13] Given the anticipated high aqueous solubility of N-(3-Hydroxypropyl)piperidine-3-carboxamide HCl, a simple buffered solution is the optimal choice.
-
Primary Vehicle: Water for Injection (WFI) is the preferred solvent.[14]
-
Buffering Agent: Based on stability data from a close analog which shows stability in acidic conditions (pH 2-5), a citrate buffer is recommended.[12] A pH of ~4.5 is a good starting point to ensure stability while minimizing the potential for injection site irritation. A low buffer strength (e.g., 10 mM) is sufficient to maintain pH without affecting physiological systems.
-
Tonicity Agent: To achieve an isotonic formulation (~280-300 mOsm/kg), 5% Dextrose or an appropriate concentration of Sodium Chloride can be added. This is crucial for reducing pain and tissue damage upon injection.[13]
Proposed Formulation Composition
This table outlines a starting formulation for a 1 mg/mL solution. The concentration can be adjusted based on the required dose for the specific in vivo study.
| Component | Function | Concentration |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide HCl | Active Pharmaceutical Ingredient (API) | 1.0 mg/mL |
| Citric Acid Monohydrate | Buffering Agent | ~0.7 mg/mL (for 10 mM) |
| Sodium Citrate Dihydrate | Buffering Agent | ~1.5 mg/mL (for 10 mM) |
| Dextrose | Tonicity Agent | 50 mg/mL (5% w/v) |
| Water for Injection (WFI) | Vehicle | q.s. to final volume |
| Final Target pH | - | 4.5 ± 0.2 |
Detailed Experimental Protocol: Preparation of 10 mL of a 1 mg/mL Sterile Solution
This protocol provides a step-by-step method for preparing a formulation suitable for parenteral administration. All steps should be performed in a laminar flow hood using aseptic techniques.
Required Materials & Equipment
-
N-(3-Hydroxypropyl)piperidine-3-carboxamide HCl (API)
-
Dextrose, Anhydrous
-
Citric Acid, Monohydrate
-
Sodium Citrate, Dihydrate
-
Water for Injection (WFI)
-
Analytical balance
-
Calibrated pH meter
-
Sterile, depyrogenated glass beaker or flask
-
Sterile magnetic stir bar and stir plate
-
Sterile 10 mL volumetric flask
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES)
-
Sterile syringes (1 mL, 10 mL)
-
Sterile, depyrogenated vials for final product storage
Step-by-Step Procedure
-
Vehicle Preparation (5% Dextrose in 10 mM Citrate Buffer, pH 4.5): a. Add approximately 8 mL of WFI to a sterile beaker. b. Add 500 mg of Dextrose and stir until completely dissolved. c. Add the required amounts of citric acid and sodium citrate to achieve a 10 mM buffer concentration. d. Adjust the pH to 4.5 ± 0.2 using small amounts of citric acid or sodium citrate solution, if necessary. e. Transfer the solution to a 10 mL sterile volumetric flask and add WFI to bring the volume to exactly 10 mL (q.s.). This is your final vehicle.
-
API Dissolution: a. Accurately weigh 10.0 mg of N-(3-Hydroxypropyl)piperidine-3-carboxamide HCl using an analytical balance. b. Transfer the weighed API into the 10 mL of prepared vehicle in the volumetric flask. c. Cap the flask and mix by inversion or gentle stirring until the API is fully dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.
-
In-Process Quality Control (QC): a. Visual Inspection: Visually inspect the solution to ensure it is clear, colorless, and free of any visible particulates. b. pH Verification: Measure the pH of the final solution to confirm it is within the target range of 4.5 ± 0.2.
-
Sterile Filtration: a. Aseptically draw the entire solution into a sterile 10 mL syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe outlet. c. Carefully dispense the solution through the filter into a sterile, depyrogenated final product vial. This step removes any potential microbial contamination.
-
Final Product & Storage: a. Securely cap the vial in the laminar flow hood. b. Label the vial clearly with the compound name, concentration (1 mg/mL), lot number, and preparation date. c. Based on the stability profile of a related analog, store the final formulation protected from light at 2-8°C.[12] A short-term stability study (e.g., 7 days) is highly recommended to confirm the formulation is stable under these conditions.
Final Product Validation
To ensure the integrity and safety of the formulation, the following final QC tests are recommended before use in animals.
-
Appearance: The final product should be a clear, particulate-free solution.
-
pH: Confirm the pH remains within the specified range post-filtration.
-
Sterility: For long-term studies, sterility testing via direct inoculation or membrane filtration is advised.
-
Concentration & Purity: The concentration and purity of the API in the final solution should be verified using a validated analytical method, such as HPLC-UV. This confirms that no significant degradation occurred during the formulation process and that the dosing concentration is accurate.
References
- Benchchem. N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride Product Page. Benchchem.
- Chem-Impex. 1-N-Boc-piperidine-3-carboxamide Product Page. Chem-Impex International.
- Smolecule. N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide Product Page. Smolecule.
- BLD Pharm. N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride Product Page. BLD Pharm.
- PubChem. N-(3-hydroxypropyl)piperidine-4-carboxamide Compound Summary. National Center for Biotechnology Information.
- ResearchGate. Design strategy of benzothiazolyl piperidine-3-carboxamide derivatives.... ResearchGate.
- BLD Pharm. N-(3-Hydroxypropyl)piperidine-2-carboxamide hydrochloride Product Page. BLD Pharm.
- Lee, J., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
- WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec.
- Kenniston, J. A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. RSC Medicinal Chemistry.
- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules.
- ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.
- Vadalkar, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech.
- ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
- AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
- Atcha, F. A., et al. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols.
- Center for Research on Complex Generics. Excipients in Parenteral Drug Products. CRCg.
- Bak, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors.... Elsevier.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Sharma, P. (2013). Excipient Selection In Parenteral Formulation Development. PharmaTutor.
- MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions.... MDPI.
- Roquette. Excipients' Attributes Crucial for Parenteral Preparation. Roquette.
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Welcome to the technical support center for the synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific amide synthesis. Our goal is to provide you with the expertise and practical insights needed to overcome challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be frustrating. This section is structured to help you diagnose and resolve the most common problems encountered during this amide coupling reaction.
Question 1: My reaction appears incomplete, with significant amounts of starting material remaining. What are the likely causes and how can I improve conversion?
Answer:
Incomplete conversion is a frequent cause of low yields. The root of this issue often lies in suboptimal reaction conditions or reagent choice for the amide bond formation between piperidine-3-carboxylic acid (or its derivative) and 3-aminopropanol.
Potential Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally very slow and requires high temperatures, which can lead to side reactions.[1] Therefore, the carboxylic acid must be "activated". If you are observing low conversion, your activating agent may not be effective enough or may be degrading.
-
Troubleshooting Steps:
-
Reagent Selection: For the synthesis of piperidine carboxamides, common and effective coupling reagents include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3] If you are using a milder coupling reagent and seeing poor results, consider switching to a more potent one like HATU.
-
Reagent Quality and Stoichiometry: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Use a slight excess (1.1-1.5 equivalents) of the coupling agent and any additives.
-
Reaction Time and Temperature: Amide coupling reactions can vary in duration. Monitor your reaction by TLC or LC-MS to determine the point of maximum conversion. While many couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but be mindful of potential side reactions.
-
-
-
Suboptimal pH and Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often crucial to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.
-
Troubleshooting Steps:
-
Choice of Base: DIPEA is a common choice as it is sterically hindered and less likely to participate in side reactions.
-
Stoichiometry of Base: Typically, 2-3 equivalents of base are used. Insufficient base can lead to the protonation of the amine starting material, rendering it non-nucleophilic.
-
-
Question 2: I'm observing the formation of significant side products. What are they likely to be and how can I minimize them?
Answer:
The formation of side products can significantly reduce the yield of your desired N-(3-Hydroxypropyl)piperidine-3-carboxamide. The structure of your starting materials, particularly 3-aminopropanol with its primary amine and primary hydroxyl group, presents opportunities for specific side reactions.
Common Side Products and Mitigation Strategies:
-
O-Acylation of 3-Aminopropanol: While the amine group is generally more nucleophilic than the hydroxyl group, under certain conditions, the hydroxyl group can be acylated to form an ester byproduct. This is more likely to occur if the amine is protonated and therefore less nucleophilic.[4]
-
Mitigation:
-
Control of pH: Avoid acidic conditions during the coupling step. The use of a non-nucleophilic base like DIPEA is critical to maintain a basic environment, favoring N-acylation.
-
Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and then add the 3-aminopropanol. This can minimize the time the activated acid is in the presence of the bifunctional nucleophile before the desired reaction occurs.
-
-
-
Side Reactions Related to Coupling Reagents:
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more prevalent at higher temperatures.[5]
-
Mitigation: The addition of HOBt or HOAt can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.
-
-
Guanidinium Byproduct: With uronium-based coupling reagents like HBTU or HATU, a side reaction can occur where the amine reacts with the coupling reagent itself.[2]
-
Mitigation: As mentioned above, pre-activating the carboxylic acid before adding the amine can help to minimize this side reaction.
-
-
-
Intramolecular Cyclization: Depending on the reaction conditions, there is a possibility of intramolecular cyclization of the product, especially if the piperidine nitrogen is deprotected and the reaction is heated for extended periods.
-
Mitigation: Employing milder reaction conditions and shorter reaction times can help to avoid this. The use of a protecting group on the piperidine nitrogen (see FAQ section) can also prevent such side reactions.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide, providing insights into experimental design and best practices.
Question 3: Should I protect the piperidine nitrogen with a group like Boc before the amide coupling?
Answer:
Yes, it is highly recommended to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen before performing the amide coupling.
Rationale:
-
Preventing Side Reactions: The secondary amine of the piperidine ring is a nucleophile and can compete with the desired amine (3-aminopropanol) in the coupling reaction, leading to the formation of dimers or polymers.
-
Improving Solubility: The Boc-protected piperidine-3-carboxylic acid often has better solubility in common organic solvents used for amide coupling reactions (e.g., DMF, DCM).
-
Simplifying Purification: The presence of the Boc group makes the product less polar, which can facilitate purification by standard silica gel chromatography. The Boc group is stable under most amide coupling conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA) or HCl in dioxane if the unprotected piperidine is the final desired product.[6]
Question 4: What is the best method to purify the final product, N-(3-Hydroxypropyl)piperidine-3-carboxamide?
Answer:
The purification of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be challenging due to its polarity, stemming from the presence of the amide and hydroxyl groups.
Recommended Purification Strategies:
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is a common method, but due to the polarity of your product, you will likely need a polar mobile phase. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help to prevent the product from streaking on the silica gel.
-
Reversed-Phase (C18): If your product is highly water-soluble, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Crystallization: If your product is a solid and you can obtain it in a reasonably pure state after an initial workup, crystallization can be an excellent method for purification and can significantly improve the final purity.[7] You may need to screen various solvent systems to find one that provides good quality crystals.
-
Ion-Exchange Chromatography: Given the basic nature of the piperidine nitrogen (if deprotected), cation-exchange chromatography could be a viable option to separate it from neutral impurities.[8]
Question 5: What are the critical reaction parameters to monitor for a successful synthesis?
Answer:
To ensure a high-yielding and reproducible synthesis, the following parameters should be carefully controlled:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity starting materials and reagents. | Impurities can lead to side reactions and complicate purification. |
| Anhydrous Conditions | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield. |
| Temperature | Typically, the reaction is run at 0 °C to room temperature. | While gentle heating can sometimes improve conversion, it can also increase the rate of side reactions. It is best to start at a lower temperature and only increase it if the reaction is sluggish. |
| Reaction Monitoring | Monitor the progress of the reaction by TLC or LC-MS. | This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. |
Experimental Protocols
Standard Protocol for Boc-Protected N-(3-Hydroxypropyl)piperidine-3-carboxamide Synthesis
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and observations.
-
Dissolution: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or DCM.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 3-aminopropanol (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizing the Process
Reaction Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Logic
Caption: A flowchart for troubleshooting low yields.
References
- (S)
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (PDF)
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (PDF)
- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
-
How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. WO2009119700A1.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
-
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
optimizing amide coupling reaction for piperidine-3-carboxamides
This is Technical Support Ticket #592-B: Optimization of Amide Coupling for Piperidine-3-Carboxamides .
I have structured this guide as a Tier 3 Engineering Response—bypassing generic advice to address the specific mechanistic and steric challenges of the nipecotic acid (piperidine-3-carboxylic acid) scaffold.
Status: Active | Priority: High | Topic: Racemization Suppression & Steric Optimization
Executive Summary
Synthesizing piperidine-3-carboxamides presents a "perfect storm" of chemical challenges. Unlike standard alpha-amino acids, the piperidine-3-carboxylic acid scaffold (nipecotic acid) is a beta-amino acid derivative . While it cannot form the classic 5-membered oxazolone (azlactone) responsible for rapid racemization in peptides, it is highly susceptible to base-catalyzed enolization at the C3 position. Furthermore, the secondary amine of the piperidine ring (if unprotected) or the steric clash of N-protecting groups can severely hamper coupling efficiency.
This guide provides validated protocols to maximize yield while maintaining Enantiomeric Excess (% ee).
Part 1: The Decision Matrix (Reagent Selection)
Use this workflow to select the correct activation strategy based on your specific substrate constraints.
Figure 1: Reagent selection logic based on chirality and steric demands. T3P is prioritized for chiral integrity.
Part 2: Critical Troubleshooting (Q&A Format)
Ticket #01: "I am observing significant loss of optical purity (drop in % ee)."
Diagnosis: Base-Catalyzed Enolization. Unlike alpha-amino acids, N-protected nipecotic acid cannot form a 5-membered oxazolone. However, the C3 proton is acidic (alpha to carbonyl). Strong bases (TEA, DIPEA) or excess base will deprotonate C3, leading to a planar enolate intermediate that reprotonates racely.
Resolution Protocol:
-
Switch Reagent: Move to T3P (Propylphosphonic anhydride) .[1] T3P acts as an acidic buffer during activation and typically requires weaker bases like pyridine or N-methylmorpholine (NMM) rather than DIPEA.
-
Base Management:
-
Do not pre-mix the acid and base.
-
Add the base last , dropwise, at 0°C.
-
Use Sym-collidine (2,4,6-trimethylpyridine) if using HATU. Its steric bulk prevents it from abstracting the acidic C3 proton while still neutralizing the generated acid.
-
Ticket #02: "The reaction stalls at 50-60% conversion."
Diagnosis: Steric Shielding or N-Acyl Urea Formation. If your N-protecting group is bulky (e.g., N-Trityl or N-Boc) and the amine partner is also hindered, the activated ester (OBt/OAt) may be too bulky to undergo nucleophilic attack. If using carbodiimides (EDC/DCC), this delay allows the O-acylisourea to rearrange into an unreactive N-acyl urea.
Resolution Protocol:
-
Switch to Uronium/Aminium Salts: Use HATU or COMU .[2] The 7-aza nitrogen in HATU provides an anchimeric assistance effect (neighboring group participation) that accelerates coupling by ~100x compared to HBTU.
-
Microwave Irradiation: Heat to 50°C for 10-20 minutes. ( Warning: Only attempt this if the substrate is racemic or if you have validated thermal stability of the chiral center).
-
Acyl Fluorides: For extreme hindrance, generate the acyl fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are small, highly reactive electrophiles that bypass the steric bulk of active esters.
Ticket #03: "My product is water-soluble and difficult to extract."
Diagnosis: Amphiphilic Nature of Piperidines. Piperidine carboxamides are often polar. Standard EDC/HOBt byproducts (urea and HOBt) complicate purification.
Resolution Protocol:
-
Use T3P: The byproduct of T3P is a water-soluble phosphonate salt.[1][3] It partitions 100% into the aqueous layer during workup.
-
Use Oxyma Pure: If avoiding T3P, use Oxyma as the additive.[4] It is safer than HOBt and can be removed with a simple saturated NaHCO₃ wash.
Part 3: Optimized Experimental Protocols
Protocol A: The "Chiral Safe" Method (T3P)
Best for: Enantiopure N-Boc-Piperidine-3-Carboxylic Acid + Primary/Secondary Amines.
| Parameter | Specification |
| Reagent | T3P (50% w/w in EtOAc or DMF) |
| Stoichiometry | Acid (1.0 eq) : Amine (1.1 eq) : T3P (1.5 eq) : Base (2.5 eq) |
| Base | Pyridine (Preferred) or NMM. Avoid TEA. |
| Solvent | EtOAc or 2-MeTHF (Green alternative to DCM). |
| Temperature | 0°C for addition, then warm to RT. |
Step-by-Step:
-
Dissolve N-Boc-nipecotic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (5-10 volumes).
-
Cool the mixture to 0°C .
-
Add Pyridine (2.5 equiv). Note: No reaction occurs yet.
-
Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine), then sat. NaHCO₃ (to remove excess T3P byproducts), then brine.
Protocol B: The "Steric Power" Method (HATU)
Best for: Hindered amines or when T3P fails to drive conversion.
| Parameter | Specification |
| Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Stoichiometry | Acid (1.0 eq) : HATU (1.1 eq) : Amine (1.2 eq) : Base (2.0 eq) |
| Base | Sym-Collidine (Preferred) or DIPEA. |
| Solvent | DMF or DMAc (Required for HATU solubility). |
Step-by-Step:
-
Dissolve Acid (1.0 equiv) in DMF at RT.
-
Add HATU (1.1 equiv). Stir for 1-2 minutes to form the activated ester.
-
Add the Base (Collidine, 2.0 equiv) dropwise. Do not add excess base.[4]
-
Immediately add the Amine (1.2 equiv).
-
Monitor by LCMS.[5] If incomplete after 2 hours, add 0.5 equiv more HATU.
Part 4: Mechanistic Visualization
Understanding why racemization happens is key to preventing it.
Figure 2: The Enolization Pathway. Fast coupling (green path) outcompetes base-catalyzed proton abstraction (red path).
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. 13(19), 5048–5051. [Link]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. 38, 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. 111(11), 6557–6602. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt). A new efficient peptide coupling additive."[1][6] Journal of the American Chemical Society. 115(10), 4397–4398. [Link]
Sources
purification challenges of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Technical Support Center: Piperidine & Polar Amine Purification Subject: Troubleshooting N-(3-Hydroxypropyl)piperidine-3-carboxamide Isolation Ticket ID: #PUR-882-HPPC Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties purifying N-(3-Hydroxypropyl)piperidine-3-carboxamide . This molecule presents a "perfect storm" of purification challenges: it is highly polar (logP < 0), lacks a strong UV chromophore, and possesses a basic secondary amine that interacts aggressively with silanols. Standard Reverse Phase (C18) and Normal Phase (Silica) methods likely result in dead-volume elution or irreversible streaking.
This guide provides targeted protocols to resolve these issues, moving beyond standard techniques to methods specifically engineered for polar, non-chromophoric amines .
Module 1: Chromatographic Isolation (The "Streaking" & "No Retention" Issues)
Q: Why does my compound elute at the solvent front on C18, or streak indefinitely on Silica?
Diagnosis:
-
C18 Failure: Your molecule is too hydrophilic. It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to "phase collapse" or elution at the dead time (
). -
Silica Failure: The secondary amine (
) forms ionic bonds with acidic silanols on the silica surface. This is not chromatography; it is ion-exchange trapping, resulting in broad streaks or total loss of mass.
Solution A: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC is the gold standard for this class of compounds.[1] It retains polar amines by creating a water-enriched layer on the surface of a polar stationary phase.
-
Stationary Phase: Bare Silica or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[2][3][4][5]
-
Gradient: Start high organic (95% B)
lower organic (60% B). Note: This is the opposite of C18 gradients. -
Why it works: The ammonium formate masks silanols and ensures the amine is protonated, while the high ACN content forces the polar molecule into the water layer on the column surface [1, 4].
Solution B: Modified Normal Phase (If HILIC is unavailable)
If you must use standard silica flash chromatography, you must suppress the silanol interactions.
-
The "Triethylamine Trick": Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA). Run your purification with 10% Methanol / 90% DCM + 1% TEA (or
). -
Alternative: Use Amine-Functionalized Silica (NH2-Silica). This surface is basic, preventing your amine from sticking [5].
Module 2: Detection Strategies (The "Invisible Peak")
Q: I know my compound is there, but I see nothing on the UV detector at 254 nm. Why?
Diagnosis:
The molecule lacks a conjugated
Protocol: Visualization of Non-Chromophoric Amines
| Method | Suitability | Protocol Notes |
| ELSD / CAD | High | Evaporative Light Scattering Detector (ELSD) detects any non-volatile analyte. It is universal and ignores the lack of chromophore [4]. |
| Low-UV (205 nm) | Medium | Use Acetonitrile/Water or Methanol/Water only. Avoid Acetone/EtOAc. Expect baseline noise. |
| TLC Staining | High | Ninhydrin Stain: Heats to purple/blue (specific for amines). KMnO4 Stain: Oxidizes the alcohol/amine (yellow spots on purple). |
| Derivatization | High | React a small aliquot with Tosyl Chloride or Benzoyl Chloride . This adds a UV-active ring, allowing you to track the peak, though it consumes the sample [6]. |
Module 3: Extraction & Work-up (The "Aqueous Trap")
Q: My compound stays in the water layer during extraction. How do I get it out?
Diagnosis: The hydroxypropyl and amide groups make the molecule highly water-soluble. Standard EtOAc/Hexane extractions will fail.
Protocol: The "Salting Out" & Polar Extraction
-
Saturation: Saturate the aqueous layer with NaCl (solid). This disrupts the hydration shell ("Salting Out").
-
Solvent System: Use DCM : Isopropanol (3:1) or n-Butanol .
-
Caution: n-Butanol has a high boiling point (
).
-
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 12) using NaOH. This ensures the amine is in its free-base (neutral) form, making it more lipophilic.
Module 4: The "Catch & Release" Purification (Recommended)
Context: If chromatography is difficult, use Strong Cation Exchange (SCX) SPE cartridges. This relies on the basicity of the piperidine ring to separate it from non-basic impurities (like starting amides or neutral side products).
Workflow Visualization
Figure 1: SCX "Catch and Release" Strategy. This method isolates the amine based on charge, bypassing solubility issues [7].
Module 5: Decision Matrix for Purification
Use this logic flow to determine the best immediate step for your specific crude mixture.
Figure 2: Strategic Decision Tree for selecting the purification mode based on solubility and detection capabilities.
References
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Retrieved from
-
Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Retrieved from
-
Biosynce. (2025). What are the detection methods for piperidine? Retrieved from
-
Chromatography Online. (2018). What You Need to Know About HILIC. Retrieved from
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Retrieved from
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from
-
Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. Retrieved from
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage and Administration of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Welcome to the comprehensive technical support guide for N-(3-Hydroxypropyl)piperidine-3-carboxamide. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo studies with this novel piperidine derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower your research and ensure the generation of robust and reproducible data.
I. Understanding Your Compound: Key Physicochemical and Pharmacological Considerations
N-(3-Hydroxypropyl)piperidine-3-carboxamide belongs to the piperidine carboxamide class of compounds, which are being explored for a variety of therapeutic applications, including their potential as anti-cancer and anti-osteoporosis agents.[1][2][3] The successful in vivo application of any small molecule hinges on a thorough understanding of its fundamental properties.[4][5]
Frequently Asked Questions (FAQs): Compound Characteristics
-
Q1: What are the expected solubility characteristics of N-(3-Hydroxypropyl)piperidine-3-carboxamide?
-
A1: While specific data for this exact molecule is not extensively published, related piperidine carboxamide derivatives exhibit variable solubility.[6][7] Generally, the presence of the hydroxyl and carboxamide groups may confer some aqueous solubility. However, the piperidine ring can contribute to lipophilicity.[7] It is crucial to experimentally determine the solubility in relevant vehicles for your intended route of administration. A systematic solubility screen is highly recommended as a first step.
-
-
Q2: What is the likely stability profile of this compound?
-
A2: Piperidine-containing compounds can be susceptible to pH-dependent degradation. For instance, some related structures are more stable in acidic conditions (pH 2–5) and may degrade in alkaline environments.[6] It is also prudent to protect the compound from light and elevated temperatures to prevent decomposition.[6] We recommend performing stability studies in your chosen formulation under experimental conditions.
-
-
Q3: Are there any known off-target effects of piperidine carboxamides?
-
A3: The biological activity of piperidine derivatives is diverse, and the potential for off-target effects should be considered. For example, some derivatives have shown activity at dopamine and serotonin receptors.[8] Depending on your therapeutic target, it may be necessary to conduct counter-screening assays to assess the selectivity of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
-
II. Formulation Development: From Bench to Animal
A well-designed formulation is critical for achieving consistent and predictable in vivo exposure. The choice of vehicle will depend on the compound's solubility, the desired route of administration, and the experimental timeline.
Troubleshooting Guide: Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Exceeding solubility limit- pH shift upon dilution- Temperature effects | - Re-evaluate solubility data- Buffer the formulation- Gently warm the solution (if compound is heat-stable)[9] |
| Phase Separation | - Immiscible components- Insufficient homogenization | - Use of a co-solvent or surfactant- Increase mixing time/energy (e.g., sonication)[9] |
| High Viscosity | - High concentration of excipients | - Dilute the formulation- Explore alternative vehicles |
Experimental Protocol: Solubility Screening
-
Prepare a stock solution: Accurately weigh N-(3-Hydroxypropyl)piperidine-3-carboxamide and dissolve it in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock.
-
Aliquot and evaporate: Dispense a known volume of the stock solution into multiple vials and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Add test vehicles: To each vial containing the dried compound, add a precise volume of a different vehicle (e.g., saline, PBS, water with 5% DMSO, PEG400, corn oil).
-
Equilibrate: Agitate the vials at a controlled temperature for a set period (e.g., 24 hours) to allow for maximum dissolution.
-
Separate and quantify: Centrifuge the vials to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Visualization: Formulation Selection Workflow
Caption: Workflow for selecting an appropriate formulation vehicle.
III. Dosage and Administration: A Step-by-Step Guide
The selection of an appropriate dose and route of administration is a critical step in designing an effective in vivo study.[10][11][12]
Frequently Asked Questions (FAQs): Dosing and Administration
-
Q1: How do I determine the starting dose for my in vivo experiments?
-
A1: If in vitro efficacy data (e.g., IC50 or EC50) is available, this can be used to estimate a starting dose.[13] A common approach is to aim for an initial in vivo concentration that is a multiple of the in vitro effective concentration. Dose range-finding studies are essential to determine the maximum tolerated dose (MTD) and to observe the pharmacokinetic and pharmacodynamic relationship.[14]
-
-
Q2: What are the most common routes of administration for a compound like this?
-
A2: The choice of administration route depends on the experimental goals.[15][16]
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Intraperitoneal (IP): A common route in rodents, but be aware of potential for injection into abdominal organs.[15]
-
Oral (PO): Mimics the clinical route for many drugs but may be subject to first-pass metabolism and variable absorption.[5]
-
Subcutaneous (SC): Can provide a slower release and more sustained exposure.
-
-
-
Q3: What injection volumes are appropriate for mice and rats?
-
A3: Adhering to recommended injection volumes is crucial for animal welfare and data quality.
-
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| IV | 5 | 5 |
| IP | 10 | 10 |
| SC | 10 | 5 |
| PO | 10 | 10 |
Data compiled from institutional animal care and use committee (IACUC) guidelines.[16]
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is observed, withdraw the needle and re-attempt at a different site with a new needle.
-
Injection: Slowly and steadily inject the formulation.
-
Withdrawal and Observation: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Visualization: In Vivo Dosing Workflow
Caption: A typical workflow for in vivo dose optimization.
IV. Troubleshooting In Vivo Experiments
Even with careful planning, challenges can arise during in vivo studies. This section addresses common issues and provides actionable solutions.
Troubleshooting Guide: In Vivo Study Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Response | - Inconsistent dosing- Animal-to-animal biological variation- Formulation instability | - Ensure accurate and consistent administration technique- Increase group size for statistical power- Assess formulation stability under experimental conditions[17] |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Rapid metabolism/clearance | - Conduct a dose-escalation study- Perform pharmacokinetic analysis to assess exposure- Consider alternative routes of administration or formulation strategies[18] |
| Adverse Events | - Compound toxicity- Vehicle-related toxicity- Improper administration | - Perform a vehicle-only control group- Review administration technique for potential trauma- Reduce the dose or dosing frequency |
V. References
-
Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., Jeong, H., Kim, M. J., & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]
-
National Center for Biotechnology Information. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(9), 1085-1098.e9. [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PubMed. [Link]
-
Booth, B. P., & Sparreboom, A. (2023). Dose optimization during drug development: whether and when to optimize. Journal of Clinical Oncology, 41(13), 2337-2340. [Link]
-
National Center for Biotechnology Information. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2022). Paving the way for small-molecule drug discovery. PubMed. [Link]
-
Taylor & Francis Online. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]
-
American Society of Clinical Oncology. (2025). Totality of the Evidence: Optimizing Dosage Selection Strategies in Oncology. JCO Oncology Practice. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
ResearchGate. (2025). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
Oreate AI Blog. (2026). Comprehensive Analysis of Drug Administration Techniques for Mice and Rats in Animal Experiments. [Link]
-
Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]
-
MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]
-
Pharma IQ. Compound and Biosample Management IT issues, Troubleshooting Guide. [Link]
-
Turner, P. V., & Smiler, K. L. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]
-
Friends of Cancer Research. Optimizing Dosing in Oncology Drug Development. [Link]
-
Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes. [Link]
-
ResearchGate. (2025). Small Molecule Formulation Screening Strategies in Drug Discovery. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Center for Biotechnology Information. (2023). Dose optimization during drug development: whether and when to optimize. PubMed. [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 5. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride | 1181457-98-6 | Benchchem [benchchem.com]
- 7. Buy N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide | 886504-53-6 [smolecule.com]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. ascopubs.org [ascopubs.org]
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- 13. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Guide for Reductive Amination of Piperidine Precursors
Welcome to the technical support center for the reductive amination of piperidine precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial synthetic transformation. The piperidine moiety is a prevalent scaffold in pharmaceuticals, making the mastery of its synthesis paramount.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental issues.
Section 1: Reaction Initiation and Low Conversion
This section addresses the common problem of a sluggish or incomplete reaction, a frequent frustration in complex amine synthesis.
Q1: My reductive amination is showing low or no conversion of my starting materials. What are the primary factors I should investigate?
A: Low conversion is a multifaceted issue often stemming from suboptimal reaction conditions that fail to favor the formation and subsequent reduction of the critical iminium ion intermediate. Here’s a systematic approach to troubleshooting:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the carbonyl starting material.[3][4][5] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[3] However, STAB is moisture-sensitive and not compatible with protic solvents like methanol.[4][6] Reactions are typically performed in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][6]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective in slightly acidic conditions (pH 4-5) and is not water-sensitive, making it suitable for use in methanol.[6][7][8] Its primary drawback is its high toxicity and the potential to generate hydrogen cyanide gas, necessitating careful handling.[2]
-
Sodium Borohydride (NaBH₄): As a stronger reducing agent, NaBH₄ can reduce both the imine and the starting carbonyl compounds.[2][6] To avoid unwanted reduction of the aldehyde or ketone, it is crucial to allow sufficient time for the imine to form before adding NaBH₄.[6][9]
-
-
Reaction pH and Acid Catalysis: The formation of the imine/iminium ion is the rate-limiting step and is typically acid-catalyzed.[10]
-
For reactions involving ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[3][5]
-
The optimal pH range for imine formation is generally between 4 and 5.[7] At lower pH values, the amine starting material can be protonated, rendering it non-nucleophilic. Conversely, at higher pH, there may be insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[11]
-
-
Water Scavenging: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[12] In cases of poor conversion, especially with less reactive ketones or amines, the equilibrium may not favor the imine. Employing a dehydrating agent can shift the equilibrium towards the product.[13]
-
Steric Hindrance: Sterically demanding ketones or secondary amines can significantly slow down the reaction rate.[14][15] In such cases, longer reaction times, elevated temperatures, or the use of more reactive reagents may be necessary.[14][16]
Q2: I am attempting a reductive amination with a sterically hindered ketone and piperidine, and the reaction is extremely slow. How can I drive it to completion?
A: Synthesizing sterically hindered tertiary amines via reductive amination is a known challenge.[15][17] The steric bulk around the carbonyl group and the secondary amine impedes the initial nucleophilic attack and the formation of the iminium ion.[15]
Here are some strategies to overcome this:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction for potential side product formation at higher temperatures.
-
Alternative Reducing Agents: For particularly challenging substrates, stronger or specialized reducing agents might be required. For instance, some protocols utilize trichlorosilane in the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA).[15]
-
Stepwise (Indirect) Approach: Instead of a one-pot reaction, consider a two-step procedure. First, form the iminium ion under optimized conditions, potentially with a strong dehydrating agent like titanium(IV) isopropoxide, and then add the reducing agent in a separate step.[3][12]
Section 2: Side Reactions and Impurity Profile
Unwanted side reactions can significantly reduce the yield and complicate the purification of the desired piperidine product.
Q1: My reaction is producing a significant amount of the alcohol corresponding to the reduction of my starting ketone/aldehyde. How can I prevent this?
A: The formation of the alcohol byproduct indicates that your reducing agent is reacting with the starting carbonyl compound before the imine/iminium ion is formed and reduced.[3]
-
Choice of Reducing Agent: This is the most critical factor. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are known to reduce the iminium ion much faster than the carbonyl group.[2][5][7]
-
Order of Addition: If you are using a less selective reducing agent like NaBH₄, ensure that the imine formation has proceeded to a significant extent before introducing the hydride source.[6] You can monitor the imine formation by techniques like TLC or LC-MS.
-
pH Control: Maintaining a slightly acidic pH (4-5) favors the formation and protonation of the imine to the more reactive iminium ion, which is then preferentially reduced.[7]
Q2: I am observing the formation of a dialkylated amine as a major byproduct. What is causing this and how can I suppress it?
A: Dialkylation is a common side reaction, particularly when using a primary amine, where the secondary amine product is more nucleophilic than the starting primary amine and can react with another equivalent of the carbonyl compound.[3]
-
Stoichiometry: Using a slight excess of the primary amine can help to outcompete the secondary amine product for the carbonyl starting material.
-
Stepwise Procedure: A highly effective method to avoid dialkylation is to adopt a stepwise approach.[3]
Section 3: Reaction Mechanism and Workflow Visualization
Understanding the underlying mechanism is key to rational troubleshooting.
Reductive Amination Mechanism
The reductive amination proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield an imine (from a primary amine) or an iminium ion (from a secondary amine).[10][12]
-
Reduction: A hydride reducing agent then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[18][19]
Caption: Mechanism of Reductive Amination.
Troubleshooting Workflow for Low Conversion
When faced with low conversion, a systematic approach is essential.
Caption: Troubleshooting workflow for low yield.[20]
Section 4: Experimental Protocols and Data
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general starting point and may require optimization for specific substrates.[10]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine precursor (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Acid Catalyst (Optional): For less reactive ketones, add glacial acetic acid (1.0-2.0 eq).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: In portions, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may be exothermic, so it should be done carefully.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Comparative Data of Common Reducing Agents
| Reducing Agent | Typical Solvent | pH | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | DCE, DCM, THF[3][6] | Neutral/Slightly Acidic | High selectivity, mild, good for acid-sensitive substrates.[2][3] | Moisture sensitive, not compatible with protic solvents.[4] |
| NaBH₃CN | Methanol[6] | 4-5[7] | Good selectivity, not water-sensitive.[6][8] | Highly toxic, potential for HCN gas evolution.[2] |
| NaBH₄ | Methanol, Ethanol[6] | Neutral/Basic | Inexpensive, readily available. | Less selective, can reduce starting carbonyls.[2] |
| Catalytic Hydrogenation | Varies (e.g., Methanol, Ethanol) | Neutral | Economical for large scale, "green" option.[3] | May reduce other functional groups (e.g., C=C bonds).[3] |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a protic solvent like methanol with sodium triacetoxyborohydride (STAB)?
A: It is generally not recommended. STAB is sensitive to water and can react with protic solvents like methanol.[4] This will consume the reducing agent and lead to lower yields. Anhydrous aprotic solvents like DCM, DCE, or THF are the preferred choice.[3][6]
Q: My piperidine precursor is a hydrochloride salt. Do I need to free-base it before the reaction?
A: Yes, it is advisable to neutralize the hydrochloride salt to generate the free amine in situ. This can be achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture before adding the carbonyl compound and the reducing agent.[10]
Q: How can I purify my final piperidine product if it is volatile or highly polar?
A: Purification of piperidine derivatives can sometimes be challenging.
-
Volatile Amines: For low-boiling point amines, careful distillation under reduced pressure can be effective. Alternatively, converting the amine to a non-volatile salt (e.g., hydrochloride or tartrate) can facilitate handling and purification by recrystallization.
-
Polar Amines: Highly polar amines can be difficult to purify by standard silica gel chromatography. Consider using reverse-phase chromatography or employing a different stationary phase like alumina. Ion-exchange chromatography can also be a powerful technique for purifying basic compounds.
References
-
The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). Available at: [Link]
-
Yagafarov, N., Kolesnikov, P. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. (2020). Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PubMed Central. Available at: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Available at: [Link]
-
Reductive Amination - Wordpress. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]
-
Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Reductive Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Imine Hydrolysis - BYJU'S. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. (2023). Available at: [Link]
-
Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]
-
Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025). Available at: [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024). Available at: [Link]
-
Amine synthesis by imine reduction - Organic Chemistry Portal. Available at: [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (2024). Available at: [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC - NIH. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019). Available at: [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024). Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. interchim.fr [interchim.fr]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 19. byjus.com [byjus.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
improving stereoselectivity in piperidine ring formation
Technical Support Center: Stereoselective Piperidine Synthesis
Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PIP-STEREO-001
Welcome to the Piperidine Stereocontrol Hub
You are likely here because your piperidine ring formation yielded a 1:1 diastereomeric mixture, or your enantiomeric excess (ee) plummeted during scale-up. Piperidines are deceptive; their conformational flexibility (chair-boat flips) and nitrogen inversion make stereocontrol significantly harder than in their 5-membered pyrrolidine cousins.
This guide moves beyond generic "optimization" advice. We break down the three primary logic gates for piperidine synthesis—Reduction, Construction, and Decoration —and provide self-validating protocols to fix stereoselectivity issues at the source.
Module 1: The Reduction Protocol (Catalytic Hydrogenation)
Target: cis-2,X-disubstituted piperidines. Core Concept: Pyridine hydrogenation typically yields the all-cis isomer via syn-delivery of hydrogen to the least hindered face. However, basic pyridines poison heterogeneous catalysts.
The Workflow: Pyridinium Activation
Do not hydrogenate free pyridines if stereocontrol is critical. Use the Glorius-Charette Activation Protocol . Converting the pyridine to a pyridinium salt prevents catalyst poisoning and locks the substrate conformation.
Troubleshooting Guide: Hydrogenation
Q: I am using Rh/C, but my reaction stalls at 50% conversion, and the dr is eroding.
-
Diagnosis: Product Inhibition. The secondary amine product binds to the catalyst surface more strongly than the pyridine reactant.
-
The Fix: Run the reaction in acidic media (AcOH or MeOH/HCl). Protonating the product (
) forces it off the catalyst surface. -
Validation: Monitor the reaction via H2 uptake curves. A linear uptake suggests zero-order kinetics (good); a plateau suggests product inhibition.
Q: I need the trans-isomer, but hydrogenation gives me cis.
-
Diagnosis: You are fighting thermodynamics. Hydrogenation is kinetically controlled (syn-addition).
-
The Fix: Switch to Thermodynamic Equilibration .
-
Perform the hydrogenation to get the cis-isomer.
-
Isolate the crude.
-
Treat with a base (e.g., KOtBu in THF) or AlCl3 to epimerize the
-center to the thermodynamically stable trans-configuration (diequatorial substituents).
-
-
Validation:
H NMR coupling constants. Cis (axial-equatorial) typically shows Hz. Trans (diaxial) shows Hz.
Module 2: The Construction Protocol (De Novo Cyclization)
Target: Enantioenriched piperidines from chiral pool precursors.
Core Concept: Intramolecular
The Workflow: Chiral Anionic Cyclization
Using amino-alcohol derivatives (e.g., from amino acids), you can close the ring with perfect transfer of chirality.
Troubleshooting Guide: Cyclization
Q: My chiral center at the
-
Diagnosis: Your leaving group (LG) was too good (e.g., Iodide) or the solvent was too polar/protic, promoting an
pathway (carbocation formation) rather than concerted . -
The Fix:
-
Switch LG to Tosylate or Mesylate (slower, tighter ion pair).
-
Use N-Benzyl protection instead of Carbamates (Boc/Cbz) during cyclization. Carbamates reduce nucleophilicity of the nitrogen, requiring higher temps which promote racemization.
-
Q: I'm seeing significant alkene byproducts (Elimination).
-
Diagnosis: E2 competition. This happens when the nucleophile (Nitrogen) acts as a base.
-
The Fix: "Tether" the conformation. Use a bulky protecting group (e.g., Trityl or bulky Silyl) on the side chain to sterically disfavor the anti-periplanar alignment required for elimination.
Module 3: The Decoration Protocol (Lithiation & Functionalization)
Target: Adding substituents to an existing ring (The Beak-Parrish Method).
Core Concept:
Troubleshooting Guide: Lithiation
Q: I get low yields and complex mixtures when lithiating N-Boc piperidine.
-
Diagnosis: Rotamer issues. The N-Boc group has restricted rotation. Only one rotamer coordinates effectively with s-BuLi/Sparteine.
-
The Fix:
-
Mandatory Temperature: You must operate at -78°C . Piperidine organolithiums decompose above -50°C.
-
Transmetallation: Do not quench with the electrophile directly. Transmetallate with
or first to stabilize the anion, then add your electrophile (Negishi/substitution).
-
Q: I cannot reproduce the enantioselectivity of the literature (Beak/O'Brien).
-
Diagnosis: Sparteine surrogate quality or moisture.
-
The Fix:
-
Use (+)-Sparteine surrogate (O’Brien’s diamine) if (-)-Sparteine is unavailable.
-
Self-Validating Step: Titrate your s-BuLi immediately before use. An incorrect titer leads to excess base, which causes background racemic deprotonation.
-
Summary Data: Method Selection Matrix
| Method | Primary Target | Major Isomer | Key Control Parameter |
| Heterogeneous Hydrogenation | 2,X-Disubstituted | cis (Kinetic) | Catalyst (Rh vs Pt) & Acid Additive |
| Homogeneous Hydrogenation | Enantioenriched | cis (Enantio) | Chiral Ligand (Josiphos/Segphos) |
| Thermodynamic Epimerization | 2,X-Disubstituted | trans | Base Strength (KOtBu vs NaOMe) |
| 2-Substituted | trans (often) | Temperature (-78°C) & Ligand |
References
-
Glorius, F., et al. (2004).[1] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(21), 2850–2852.[1] Link
-
Legault, C. Y., & Charette, A. B. (2005).[2] "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society, 127(25), 8966–8967. Link
-
Bailey, W. F., Beak, P., et al. (2002). "An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine." Journal of the American Chemical Society, 124(9), 1889–1896. Link
-
Jones, S. P., O'Brien, P., et al. (2022).[3] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614-1623. Link
Sources
Validation & Comparative
Technical Assessment: N-(3-Hydroxypropyl)piperidine-3-carboxamide (NHP-PC) vs. Clinical Anticancer Standards
Executive Summary: The Rise of Senescence-Inducing Scaffolds
In the landscape of oncology drug discovery, the "kill-at-all-costs" approach (cytotoxicity) is increasingly complemented by pro-senescence therapies . N-(3-Hydroxypropyl)piperidine-3-carboxamide (NHP-PC ) represents a privileged structural scaffold in this domain. Unlike traditional alkylating agents that indiscriminately damage DNA, NHP-PC and its N-aryl derivatives have demonstrated a capacity to induce a Senescence-Like Phenotype (SLP) , particularly in melanoma models (e.g., A375 cell lines).
This guide objectively compares the NHP-PC scaffold against established piperidine-containing anticancer drugs—Palbociclib (CDK4/6 inhibitor) and Crizotinib (ALK inhibitor)—focusing on mechanistic differentiation, physicochemical "drug-likeness," and experimental validation of senescence.
Mechanistic Differentiation: Senescence vs. Apoptosis[1]
The primary value proposition of NHP-PC derivatives lies in their distinct Mechanism of Action (MoA). While standard chemotherapeutics trigger apoptosis (programmed cell death), NHP-PC derivatives often trigger premature senescence —a permanent state of cell cycle arrest. This is critical for managing cancers resistant to apoptotic triggers (e.g., TP53-mutated tumors).
Comparative Mechanism Table
| Feature | NHP-PC Derivatives | Palbociclib (Ibrance®) | Cisplatin (Standard Care) |
| Primary Target | Unknown/Multi-target (Senescence Induction) | CDK4/6 (Cell Cycle Arrest) | DNA (Crosslinking) |
| Cellular Outcome | Senescence (SLP) : Enlarged morphology, SA-β-gal positive | G1 Cell Cycle Arrest | Apoptosis / Necrosis |
| Selectivity | High (Low toxicity to normal fibroblasts) | High (Target specific) | Low (High systemic toxicity) |
| Resistance Profile | Effective in apoptosis-resistant lines | Susceptible to Rb-loss resistance | Susceptible to DNA repair upregulation |
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways between NHP-PC-induced senescence and standard apoptosis.
Figure 1: Divergent signaling outcomes. NHP-PC derivatives favor the p16/p21 senescence axis, distinct from the acute apoptotic cascade triggered by platinum-based agents.
Physicochemical & Performance Analysis
For a scaffold to be viable in drug development, it must adhere to "drug-likeness" principles (Lipinski's Rule of 5). NHP-PC serves as a fragment-like lead with high modification potential.
Table 1: Physicochemical Profile (In Silico / Experimental)
| Property | NHP-PC (Scaffold) | Palbociclib | Crizotinib | Analysis |
| MW ( g/mol ) | ~186.25 | 447.5 | 450.3 | NHP-PC is a "Fragment" (<300 MW), allowing significant room for functionalization (e.g., adding aryl groups) without exceeding MW limits. |
| LogP | ~0.5 - 1.2 | 2.7 | 1.8 | NHP-PC is highly hydrophilic; derivatives usually require lipophilic groups (aryl/heteroaryl) to improve membrane permeability. |
| H-Bond Donors | 2 | 2 | 2 | Comparable donor count suggests good receptor binding potential. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | 106 Ų | 72 Ų | Lower TPSA indicates potential for CNS penetration if optimized, unlike Palbociclib which is P-gp substrate. |
Efficacy Data: Antimelanoma Activity
Based on structure-activity relationship (SAR) studies of N-arylpiperidine-3-carboxamides:
-
NHP-PC Derivative (Lead): IC50
1.24 µM -
Palbociclib: IC50
0.20 µM -
Observation: While less potent than optimized clinical drugs, the NHP-PC derivatives show >100-fold selectivity for cancer cells over normal fibroblasts, a safety margin often superior to standard chemotherapy.
Experimental Protocols for Validation
To validate the NHP-PC scaffold in your own research, you must distinguish between simple cytotoxicity (cell death) and senescence. The following protocols are designed for this specific differentiation.
Protocol A: Senescence-Associated -Galactosidase (SA- -gal) Assay
The Gold Standard for confirming NHP-PC activity.
Principle: Senescent cells overexpress
-
Seeding: Plate A375 melanoma cells at
cells/well in 6-well plates. -
Treatment: Treat with NHP-PC derivative (1 µM, 5 µM) and Palbociclib (positive control, 0.5 µM) for 72 to 96 hours . (Note: Senescence is a slow phenotype; 24h is insufficient).
-
Fixation: Wash with PBS, then fix with 2% formaldehyde/0.2% glutaraldehyde for 5 mins.
-
Staining: Incubate overnight at 37°C (no CO2) with staining solution:
-
1 mg/mL X-gal
-
40 mM citric acid/sodium phosphate buffer (pH 6.0)
-
5 mM potassium ferrocyanide / 5 mM potassium ferricyanide.
-
-
Quantification: Visualize under bright-field microscopy. Count blue-stained cells vs. total cells.
-
Validation Criteria: >40% blue cells indicates successful senescence induction.
-
Protocol B: High-Content Screening (HCS) for Nuclear Morphology
Automated validation of the "Senescence Phenotype."
-
Staining: Post-treatment (72h), stain cells with:
-
Hoechst 33342 (Nuclear DNA)
-
Phalloidin-Alexa488 (Cytoskeleton/Cell size)
-
-
Acquisition: Image using automated confocal microscopy (20x objective).
-
Analysis Parameters:
-
Nuclear Area: Senescent cells typically show enlarged, irregular nuclei.
-
Cell Spread Area: Senescent cells are flattened and enlarged (hypertrophy).
-
Intensity: High heterochromatin foci (SAHF).
-
Synthesis & Screening Workflow
The utility of NHP-PC lies in its "linker-ready" status. The hydroxyl tail allows for esterification or etherification, while the secondary amine allows for urea/amide formation.
Figure 2: Strategic synthesis workflow utilizing NHP-PC as a divergent intermediate for library generation.
Conclusion & Recommendation
N-(3-Hydroxypropyl)piperidine-3-carboxamide is not a standalone blockbuster drug but a high-value pharmacophore .
-
For Medicinal Chemists: It serves as a superior alternative to simple piperidines for designing ALK or CDK inhibitors due to the dual hydrogen-bonding capability of the carboxamide and the hydroxypropyl tail.
-
For Biologists: Compounds derived from this scaffold are validated tools for inducing senescence in melanoma, offering a pathway to treat apoptosis-resistant tumors.
Final Verdict: Use NHP-PC derivatives when targeting cytostatic (senescence) outcomes rather than cytotoxic outcomes. Benchmarking against Palbociclib is mandatory for valid efficacy data.
References
-
Oh, S., et al. (2021). "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[2] ACS Medicinal Chemistry Letters, 12(4), 563–571.[2]
-
Eşme, A., et al. (2024). "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling." Arabian Journal of Chemistry.
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 71463695, N-(3-Hydroxypropyl)piperidine-3-carboxamide."
-
Bryan, M.C., et al. (2012). "Piperidine carboxamide derivatives as ALK inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
Target Validation Guide: N-(3-Hydroxypropyl)piperidine-3-carboxamide
The following guide provides a rigorous, technical framework for validating the biological targets of N-(3-Hydroxypropyl)piperidine-3-carboxamide . This molecule is treated here as a functionalized "privileged scaffold" probe , commonly employed in Fragment-Based Drug Discovery (FBDD) and chemical biology to interrogate specific enzyme pockets (particularly proteases and ADP-ribosyltransferases).
Executive Summary
N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a versatile functionalized fragment belonging to the piperidine-3-carboxamide class. This scaffold is a privileged structure in medicinal chemistry, known to bind the S1/S1' pockets of Cysteine Proteases (e.g., Cathepsin K) and the nicotinamide-binding pocket of PARP enzymes .
Unlike fully optimized clinical candidates, this molecule serves as a Chemical Probe and Linker-Ready Intermediate . Its 3-hydroxypropyl tail provides a strategic conjugation site for PROTAC linkers or affinity matrices (beads) without disrupting the pharmacophore's core binding mode.
This guide compares its validation performance against industry standards (Odanacatib , 3-Aminobenzamide ) and outlines a self-validating workflow to confirm its specific target in your biological system.
Part 1: The Target Landscape & Mechanism
To validate this probe, one must distinguish between its two primary potential mechanisms of action. The piperidine-3-carboxamide core mimics the transition states of peptide hydrolysis or NAD+ binding.
Primary Target Classes:
-
Cathepsin K (Cysteine Protease): The piperidine ring occupies the S2 pocket, while the carboxamide interacts with the active site cysteine/histidine dyad.
-
PARP-1/2 (Poly(ADP-ribose) Polymerase): The carboxamide moiety mimics the nicotinamide group of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 (in PARP-1).
Structural Logic Diagram (Graphviz)
The following diagram illustrates the bifurcation of target validation pathways based on the scaffold's binding mode.
Figure 1: Mechanistic bifurcation for Piperidine-3-carboxamide scaffolds. The validation workflow depends on whether the probe is acting as a protease inhibitor or a NAD+ mimic.
Part 2: Comparative Performance Analysis
When validating N-(3-Hydroxypropyl)piperidine-3-carboxamide, it is critical to benchmark its affinity and kinetics against established inhibitors. As a fragment-like probe, it is expected to have lower potency (high micromolar range) compared to optimized drugs, but higher Ligand Efficiency (LE) .
Table 1: Biophysical & Functional Comparison
| Feature | Probe: N-(3-Hydroxypropyl)piperidine-3-carboxamide | Comparator A: Odanacatib (Cathepsin K Std) | Comparator B: 3-Aminobenzamide (PARP Fragment) |
| Role | Functionalized Fragment / Linker-Ready Probe | Clinical Candidate (Potent Inhibitor) | Standard Reference Fragment |
| MW | ~186 Da | 525.5 Da | 136.1 Da |
| Target Affinity (Kd) | 10 - 100 µM (Predicted) | 0.2 nM (High Affinity) | 30 - 50 µM (Moderate) |
| Binding Kinetics | Fast On / Fast Off (Transient) | Slow Off (Residence Time driven) | Fast On / Fast Off |
| Selectivity | Low (Pan-scaffold binder) | High (Cat K selective) | Low (Pan-PARP) |
| Utility | Target Pull-down / PROTAC Anchor | Therapeutic Efficacy | Mechanistic Control |
Key Insight: Do not expect nanomolar potency. The value of this probe lies in its hydroxyl handle . Unlike Odanacatib, which cannot be easily modified without losing activity, this probe allows you to attach biotin or a E3 ligase ligand to the hydroxypropyl tail to physically isolate the target.
Part 3: Experimental Validation Protocols
To scientifically validate the target, you must move beyond simple IC50 curves to direct binding confirmation and functional inhibition .
Protocol A: Surface Plasmon Resonance (SPR) Direct Binding
Objective: Confirm direct physical interaction and measure dissociation constant (
-
Sensor Chip Preparation:
-
Immobilize the target protein (e.g., Recombinant Human Cathepsin K) on a CM5 sensor chip using standard amine coupling.
-
Target Density: Aim for ~2000-3000 RU to detect the small molecular weight fragment (~186 Da).
-
-
Analyte Injection:
-
Prepare a dilution series of N-(3-Hydroxypropyl)piperidine-3-carboxamide (e.g., 0, 6.25, 12.5, 25, 50, 100, 200 µM) in running buffer (HBS-P+ with 1% DMSO).
-
Reference: Use 3-Aminobenzamide as a positive control if testing PARP; use a generic piperidine fragment as a negative control.
-
-
Data Analysis:
-
Fit data to a 1:1 Steady State Affinity model .
-
Success Criterion: A clear dose-dependent response with a calculated
< 200 µM and a theoretical consistent with stoichiometry.
-
Protocol B: Enzymatic Inhibition Assay (FRET)
Objective: Validate functional inhibition of the catalytic domain.
-
Reagents:
-
Enzyme: Activated Cathepsin K (0.5 nM final).
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic peptide).
-
Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.
-
-
Workflow:
-
Incubate Enzyme + Probe (Gradient: 1 nM to 1 mM) for 15 mins at RT.
-
Add Substrate (10 µM).
-
Measure Fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 mins.
-
-
Normalization:
-
Calculate % Inhibition relative to DMSO control.
-
Validation Check: If the IC50 shifts significantly (>5x) with increasing enzyme concentration, the probe may be acting as an aggregator (false positive). Add 0.01% Triton X-100 to rule this out.
-
Part 4: Advanced Validation (Chemaproteomics)
The unique advantage of N-(3-Hydroxypropyl)piperidine-3-carboxamide is the hydroxyl group. This enables the creation of an Affinity Matrix to identify unknown off-targets.
Workflow Diagram: Target Deconvolution
Figure 2: Utilizing the hydroxypropyl "handle" for affinity chromatography target validation.
References
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype. ACS Med. Chem. Lett. (2021).[1] Discusses the scaffold's activity in phenotypic screens.
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate/NIH (2024). Validates the scaffold against Cathepsin K.
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. PubMed Central (2021). Validates the scaffold against Proteasome subunits.
-
Structure-Based Design of PARP Inhibitors. Journal of Medicinal Chemistry. (General reference for Piperidine-carboxamide pharmacophore in PARP).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Cathepsin K Inhibitors
A Comparative Analysis of N-(3-Hydroxypropyl)piperidine-3-carboxamide
In the landscape of modern drug discovery, the development of highly selective therapeutic agents is paramount. A molecule's ability to interact with its intended target while avoiding off-target interactions is a critical determinant of its ultimate safety and efficacy. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, N-(3-Hydroxypropyl)piperidine-3-carboxamide (hereafter referred to as Compound X), a potential inhibitor of Cathepsin K.
Recent research has highlighted the therapeutic potential of molecules containing the piperidine-3-carboxamide scaffold.[1][2][3][4] Derivatives of this structure have been identified as having promising biological activities, including the ability to induce senescence in melanoma cells and to inhibit Cathepsin K, a key enzyme in bone resorption and a target for osteoporosis therapies.[1][2][5] This guide will use the Cathepsin K inhibitor space as a relevant and illustrative example for outlining a comprehensive cross-reactivity profiling strategy.
We will compare Compound X with two well-characterized Cathepsin K inhibitors:
-
Odanacatib: A once-promising, highly selective Cathepsin K inhibitor.
-
MIV-711: Another clinical-stage selective inhibitor of Cathepsin K.
The methodologies, data interpretation, and strategic insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for assessing the selectivity of their own small molecule candidates.
The Imperative of Selectivity Profiling
The journey of a drug candidate from the lab to the clinic is fraught with challenges, with a significant number of failures attributed to unforeseen off-target effects. Cross-reactivity, the interaction of a drug molecule with proteins other than its intended target, can lead to a range of adverse events, from mild side effects to severe toxicity.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[7][8]
A comprehensive cross-reactivity profile allows researchers to:
-
Identify potential safety liabilities: Early detection of off-target interactions with proteins known to be associated with adverse effects (e.g., hERG, CYP enzymes, various kinases) can save significant time and resources.
-
Elucidate the mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding the true biological consequences of inhibiting the primary target.
-
Guide lead optimization: A detailed selectivity profile can inform structure-activity relationship (SAR) studies, enabling chemists to modify a compound to enhance its selectivity.
-
Select the best candidates for clinical development: A clean selectivity profile is a key differentiator for compounds progressing towards clinical trials.
A Tiered Strategy for Cross-Reactivity Profiling
A cost-effective and efficient approach to selectivity profiling involves a tiered strategy, starting with broad screening and progressing to more focused and physiologically relevant assays.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Experimental Protocols
The following protocols are representative of the assays that would be employed in a comprehensive cross-reactivity profiling campaign.
Protocol 1: Cathepsin K Enzymatic Activity Assay
This protocol describes a fluorescence-based assay to determine the potency of inhibitors against human Cathepsin K.
Principle: The assay measures the cleavage of a fluorogenic peptide substrate by Cathepsin K. The rate of fluorescence increase is proportional to enzyme activity.
Materials:
-
Recombinant Human Cathepsin K (e.g., from R&D Systems)
-
Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Substrate: Z-Phe-Arg-AMC (from Bachem)
-
Test Compounds: Compound X, Odanacatib, MIV-711 (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In the 96-well plate, add 2 µL of the compound dilutions (or DMSO for control wells).
-
Add 88 µL of Assay Buffer containing 0.5 ng/µL of recombinant Cathepsin K to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the Z-Phe-Arg-AMC substrate (final concentration 20 µM).
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Broad Off-Target Panel Screening (Example: CEREP Safety Panel)
This protocol outlines the general procedure for screening a compound against a panel of common off-targets, such as GPCRs, ion channels, and transporters. These services are typically outsourced to specialized contract research organizations (CROs).
Principle: Radioligand binding assays are used to assess the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Procedure:
-
Provide the CRO with a high-purity sample of the test compound at a specified concentration (e.g., 100 µL of a 10 mM solution in DMSO).
-
The CRO will perform single-point screening at a standard concentration (e.g., 10 µM) against their panel of targets.
-
The results are reported as the percent inhibition of radioligand binding.
-
A pre-defined threshold (e.g., >50% inhibition) is used to identify significant off-target interactions or "hits".
-
For any identified hits, follow-up dose-response assays are performed to determine the Ki or IC50 values.
Comparative Data Analysis
The following tables present a hypothetical, yet plausible, cross-reactivity profile for Compound X alongside published data for Odanacatib and MIV-711.
Table 1: Potency and Selectivity Against Cathepsin Family Enzymes
| Compound | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) | Selectivity over Cat B | Selectivity over Cat L |
| Compound X (Hypothetical) | 1.5 | 450 | 750 | 600 | 300-fold | 500-fold |
| Odanacatib | 0.2 | >10,000 | 26 | 3 | >50,000-fold | 130-fold |
| MIV-711 | 1.9 | 2,700 | 480 | 1,100 | 1,421-fold | 253-fold |
Data for Odanacatib and MIV-711 are representative values from published literature.
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of Cathepsin K. Its selectivity over Cathepsin B is good, which is important as non-selective inhibition of Cathepsin B can be associated with toxicity. However, its selectivity against other related cathepsins, while significant, is less pronounced than that of the comparator molecules. This would warrant further investigation and potentially, further lead optimization to improve selectivity.
Table 2: Off-Target Profile from a Broad Safety Panel (Selected Hits >50% Inhibition at 10 µM)
| Target | Compound X (% Inhibition) | Odanacatib (% Inhibition) | MIV-711 (% Inhibition) |
| Sigma-1 Receptor | 65% | <20% | <20% |
| hERG (potassium channel) | <10% | <10% | <10% |
| 5-HT2B Receptor | <15% | <15% | <15% |
| Dopamine Transporter (DAT) | 55% | <20% | <20% |
Interpretation: The hypothetical data for Compound X reveals potential off-target interactions with the Sigma-1 receptor and the Dopamine Transporter. While Odanacatib and MIV-711 show a cleaner profile in this abbreviated panel, these "hits" for Compound X do not necessarily preclude its development. The next crucial step would be to determine the potency (IC50 or Ki) of these interactions. If the potency is significantly lower (i.e., higher IC50) than the on-target potency for Cathepsin K, a sufficient therapeutic window may still exist.
Visualizing On-Target and Off-Target Pathways
Understanding the potential physiological consequences of off-target interactions requires placing them in the context of their respective signaling pathways.
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to improve drug selectivity? [synapse.patsnap.com]
A Researcher's Guide to Validating the Mechanism of Action of N-(3-Hydroxypropyl)piperidine-3-carboxamide as a Novel PARP Inhibitor
For researchers, scientists, and drug development professionals, the journey from identifying a promising new chemical entity to validating its therapeutic potential is both exhilarating and exacting. This guide provides an in-depth, technically-focused framework for validating the mechanism of action of a novel compound, N-(3-Hydroxypropyl)piperidine-3-carboxamide, as a putative Poly (ADP-ribose) polymerase (PARP) inhibitor. We will navigate the essential experimental workflows, compare its performance against established alternatives, and provide the rationale behind each step, ensuring a robust and self-validating approach to mechanistic elucidation.
The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive molecules with diverse therapeutic targets, including those with anti-cancer properties.[1][2] Given the structural alerts within N-(3-Hydroxypropyl)piperidine-3-carboxamide and the well-established role of the carboxamide moiety in PARP inhibition, we hypothesize that this compound exerts its therapeutic effect through the inhibition of the PARP family of enzymes. This guide will outline the critical experiments to test this hypothesis.
The Comparative Landscape: Established PARP Inhibitors
To rigorously validate the mechanism of N-(3-Hydroxypropyl)piperidine-3-carboxamide, its performance must be benchmarked against well-characterized PARP inhibitors. For this guide, we will use two FDA-approved PARP inhibitors as our primary comparators:
-
Olaparib: The first-in-class PARP inhibitor, widely used in the treatment of BRCA-mutated cancers.[3]
-
Rucaparib: Another potent PARP inhibitor with demonstrated efficacy in ovarian and prostate cancers.
These compounds will serve as positive controls and performance benchmarks throughout our experimental workflow.
Visualizing the Proposed Mechanism: PARP Inhibition and Synthetic Lethality
The central hypothesis is that N-(3-Hydroxypropyl)piperidine-3-carboxamide functions as a PARP inhibitor, inducing synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[4] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[3] Inhibition of PARP leads to the accumulation of SSBs, which, during DNA replication, are converted to more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with compromised HR (e.g., due to BRCA mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4][5]
Caption: Proposed mechanism of action for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Experimental Validation Workflow: A Phased Approach
A rigorous validation of the mechanism of action requires a multi-faceted approach, progressing from biochemical assays to cellular and potentially in vivo models. The following experimental workflow is designed to be self-validating, with each phase building upon the results of the previous one.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Biochemical and In Vitro Assays
The initial phase focuses on direct interaction with the putative target enzyme.
1.1. PARP Enzyme Activity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(3-Hydroxypropyl)piperidine-3-carboxamide against PARP1 and PARP2 enzymes and compare it to Olaparib and Rucaparib.
-
Rationale: This is the foundational experiment to confirm direct enzyme inhibition. A potent IC50 value provides the first piece of evidence for the proposed mechanism. A variety of assay formats are available, including colorimetric, fluorescent, and chemiluminescent readouts.[6]
-
Protocol:
-
Utilize a commercially available PARP1/2 assay kit (e.g., from BPS Bioscience or Trevigen).
-
Prepare a dilution series of N-(3-Hydroxypropyl)piperidine-3-carboxamide, Olaparib, and Rucaparib.
-
In a 96-well plate, add recombinant PARP1 or PARP2 enzyme, the compound dilutions, and the reaction mixture containing NAD+ and activated DNA.
-
Incubate according to the manufacturer's instructions to allow for the PARylation reaction.
-
Add the detection reagents and measure the signal (e.g., absorbance or fluorescence).
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
1.2. PARP Trapping Assay
-
Objective: To quantify the ability of N-(3-Hydroxypropyl)piperidine-3-carboxamide to "trap" PARP enzymes on DNA and compare its efficiency to Olaparib and Rucaparib.
-
Rationale: The clinical efficacy of PARP inhibitors is not solely dependent on their catalytic inhibition but also on their ability to trap PARP on DNA, creating a toxic lesion that impedes DNA replication.[3][7] Different PARP inhibitors exhibit varying trapping efficiencies.[7][8]
-
Protocol:
-
Culture a relevant cell line (e.g., HeLa) and treat with a dilution series of N-(3-Hydroxypropyl)piperidine-3-carboxamide, Olaparib, and Rucaparib for a defined period.
-
Lyse the cells and separate the chromatin-bound proteins from the soluble fraction.
-
Perform a Western blot on the chromatin fraction using an antibody specific for PARP1.
-
Quantify the band intensity to determine the amount of PARP1 trapped on the chromatin at each compound concentration.
-
Normalize the data to a loading control (e.g., histone H3) and plot the results to compare the trapping efficiencies.
-
Phase 2: Cellular Assays
This phase investigates the functional consequences of PARP inhibition in a cellular context.
2.1. Cell Viability Assays
-
Objective: To demonstrate the synthetic lethality of N-(3-Hydroxypropyl)piperidine-3-carboxamide in HR-deficient cancer cells.
-
Rationale: A key hallmark of PARP inhibitors is their selective cytotoxicity towards cancer cells with defects in the HR pathway (e.g., BRCA1/2 mutations).[4] This experiment is crucial for validating the proposed mechanism of action.
-
Protocol:
-
Select a pair of isogenic cell lines, one with wild-type BRCA (HR-proficient) and one with mutated or deficient BRCA (HR-deficient) (e.g., DLD-1 BRCA2-/- vs. DLD-1 parental).
-
Seed the cells in 96-well plates and treat with a dilution series of N-(3-Hydroxypropyl)piperidine-3-carboxamide, Olaparib, and Rucaparib.
-
After a 72-96 hour incubation period, assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plot the dose-response curves for each cell line and compound to determine the IC50 values. A significantly lower IC50 in the HR-deficient cell line is indicative of synthetic lethality.
-
2.2. Immunofluorescence for DNA Damage and PARP Activity
-
Objective: To visualize the cellular markers of PARP inhibition, namely the accumulation of DNA damage and the reduction of PARylation.
-
Rationale: Inhibition of PARP leads to an accumulation of DSBs, which can be visualized by the formation of γH2AX foci. Additionally, a direct measure of PARP inhibition in cells is the reduction of poly(ADP-ribose) (PAR) chains.
-
Protocol:
-
Grow cells on coverslips and treat with the test compounds.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against γH2AX and PAR.
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell and the intensity of the PAR signal.
-
Phase 3: Target Engagement and Biomarker Analysis
The final phase aims to confirm target engagement in a broader biological context and identify potential biomarkers of sensitivity.
3.1. Western Blotting for DNA Repair Proteins
-
Objective: To assess the expression levels of key proteins involved in the DNA damage response pathway following treatment with N-(3-Hydroxypropyl)piperidine-3-carboxamide.
-
Rationale: This experiment can provide insights into the downstream signaling events triggered by PARP inhibition and potential mechanisms of resistance.
-
Protocol:
-
Treat cells with the test compounds for various time points.
-
Prepare whole-cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies against proteins such as RAD51, 53BP1, and cleaved PARP.
-
Analyze the changes in protein expression levels.
-
3.2. Next-Generation Sequencing (NGS) for Biomarker Discovery
-
Objective: To identify genetic biomarkers that correlate with sensitivity or resistance to N-(3-Hydroxypropyl)piperidine-3-carboxamide.
-
Rationale: NGS can be used to analyze the genomic landscape of sensitive and resistant cell lines to identify mutations or gene expression signatures that predict response to the drug.[9]
-
Protocol:
-
Perform a screen of a panel of cancer cell lines with known genetic backgrounds with N-(3-Hydroxypropyl)piperidine-3-carboxamide to determine their sensitivity.
-
Select a subset of sensitive and resistant cell lines.
-
Perform whole-exome or targeted sequencing to identify mutations in DNA repair genes.
-
Perform RNA-sequencing to identify gene expression signatures associated with response.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be presented in a clear and comparative manner.
Table 1: Comparative In Vitro and Cellular Activity
| Compound | PARP1 IC50 (nM) | PARP Trapping (Relative to Olaparib) | Cell Viability IC50 (nM) (BRCA-proficient) | Cell Viability IC50 (nM) (BRCA-deficient) | Selectivity Index (Proficient/Deficient) |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Olaparib | 1.5 | 1.0 | 5000 | 10 | 500 |
| Rucaparib | 1.2 | 1.2 | 4500 | 8 | 562.5 |
Hypothetical values for N-(3-Hydroxypropyl)piperidine-3-carboxamide would be filled in based on experimental results.
A strong validation of the proposed mechanism would be characterized by a potent IC50 against PARP enzymes, efficient PARP trapping, and a high selectivity index in the cell viability assays, all comparable to or exceeding the performance of the established inhibitors.
Conclusion
The validation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. By following a systematic and multi-pronged experimental approach, researchers can build a robust body of evidence to support their initial hypothesis. For N-(3-Hydroxypropyl)piperidine-3-carboxamide, the outlined workflow provides a comprehensive guide to rigorously test its putative role as a PARP inhibitor. The comparative data generated will be instrumental in determining its potential as a next-generation therapeutic for cancers with deficiencies in DNA repair.
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A Comparative Guide to Assessing the Therapeutic Index of N-(3-Hydroxypropyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide presents a hypothetical framework for assessing the therapeutic index of N-(3-Hydroxypropyl)piperidine-3-carboxamide, a compound for which public domain data is not currently available. The proposed mechanism of action, experimental protocols, and comparative data are based on scientific precedent from structurally related compounds and established drug development methodologies. This document is intended to serve as a strategic roadmap for research and development rather than a statement of established fact.
Introduction: The Imperative of the Therapeutic Index in Novel Drug Candidates
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response.[1][2][3] A high TI indicates a wide margin of safety, a desirable characteristic for any new chemical entity (NCE) progressing through the drug development pipeline. This guide provides a comprehensive, albeit prospective, assessment of the therapeutic index for N-(3-Hydroxypropyl)piperidine-3-carboxamide. While direct experimental data for this specific molecule is not yet available, we can construct a robust investigational plan based on the known biological activities of structurally similar piperidine-3-carboxamide derivatives, which have demonstrated potential in oncology.[4]
The core structure, N-(3-Hydroxypropyl)piperidine-3-carboxamide, has been identified, providing a foundation for its synthesis and subsequent biological evaluation.[5] This guide will therefore serve as a blueprint for its preclinical assessment, comparing its hypothetical profile to established drugs with a potentially similar mechanism of action.
Hypothesized Mechanism of Action: A PARP Inhibition Framework
Given that several piperidine-containing compounds have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), we will proceed with the working hypothesis that N-(3-Hydroxypropyl)piperidine-3-carboxamide may exert its anticancer effects through this pathway.[6][7][8][9] PARP enzymes are crucial for DNA single-strand break repair.[7][8] By inhibiting PARP, cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, accumulate excessive DNA damage, leading to cell death—a concept known as synthetic lethality.[10]
This proposed mechanism allows for a direct comparison with established PARP inhibitors, Olaparib and Veliparib, for which extensive safety and efficacy data are available.[11][12][13][14][15][16]
Comparative Framework: Benchmarking Against Established PARP Inhibitors
To contextualize the potential of N-(3-Hydroxypropyl)piperidine-3-carboxamide, a direct comparison with the following well-characterized PARP inhibitors is proposed:
-
Olaparib (Lynparza™): A potent PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancers with BRCA mutations.[14]
-
Veliparib (ABT-888): A PARP inhibitor known for its good oral bioavailability and ability to potentiate the effects of chemotherapy.[12][15][16][17]
The assessment will focus on key differentiators: potency, selectivity, and the resulting therapeutic index.
Experimental Roadmap for Therapeutic Index Determination
The determination of the therapeutic index requires a multi-faceted approach, encompassing both in vitro and in vivo studies to establish efficacy and toxicity profiles.[1][18]
Part 1: In Vitro Assessment of Efficacy and Cytotoxicity
The initial phase of our assessment will involve a suite of in vitro assays to determine the potency and selectivity of N-(3-Hydroxypropyl)piperidine-3-carboxamide.[19][20][21][22]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Line Selection: A panel of human cancer cell lines will be utilized, including BRCA-proficient and BRCA-deficient lines (e.g., MCF-7 and MDA-MB-436 for breast cancer; OVCAR-3 and KURAMOCHI for ovarian cancer) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
-
Compound Preparation: N-(3-Hydroxypropyl)piperidine-3-carboxamide, Olaparib, and Veliparib will be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells will be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells will be treated with a serial dilution of each compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability will be determined using a standard method such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for the cancer cell lines (representing efficacy) and the half-maximal cytotoxic concentration (CC50) for the non-cancerous cell line (representing toxicity) will be calculated by fitting the dose-response data to a sigmoidal curve.
Hypothetical Data Summary: In Vitro Efficacy and Cytotoxicity
| Compound | Cancer Cell Line (BRCA-deficient) IC50 (µM) | Non-Cancerous Cell Line CC50 (µM) | In Vitro Therapeutic Index (CC50/IC50) |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | 0.5 | 25 | 50 |
| Olaparib | 0.1 | 10 | 100 |
| Veliparib | 1.2 | 50 | 41.7 |
Part 2: In Vivo Evaluation of Efficacy and Toxicity
Following promising in vitro results, the investigation will proceed to in vivo models to assess the therapeutic index in a more physiologically relevant context.[23][24][25][26][27][28][29]
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo determination of the therapeutic index.
Experimental Protocol: In Vivo Efficacy Study (Tumor Xenograft Model)
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) will be used.
-
Tumor Implantation: Human cancer cells (BRCA-deficient) will be subcutaneously injected into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice will be randomized into treatment groups: vehicle control, N-(3-Hydroxypropyl)piperidine-3-carboxamide (multiple dose levels), Olaparib, and Veliparib.
-
Compound Administration: Compounds will be administered orally or via intraperitoneal injection daily for a specified period.
-
Efficacy Endpoint: Tumor volume will be measured regularly. The effective dose 50 (ED50), the dose required to achieve 50% tumor growth inhibition, will be determined.
Experimental Protocol: In Vivo Toxicity Study
-
Animal Model: Healthy mice or rats will be used.
-
Dose Escalation: Animals will be administered escalating doses of N-(3-Hydroxypropyl)piperidine-3-carboxamide.
-
Toxicity Monitoring: Animals will be monitored for clinical signs of toxicity, body weight changes, and changes in hematological and clinical chemistry parameters.
-
Toxicity Endpoint: The toxic dose 50 (TD50), the dose at which 50% of the animals show signs of toxicity, will be determined. For anticancer drugs, the maximum tolerated dose (MTD) is also a crucial endpoint.[3]
Hypothetical Data Summary: In Vivo Therapeutic Index
| Compound | Efficacy (ED50, mg/kg) | Toxicity (TD50, mg/kg) | In Vivo Therapeutic Index (TD50/ED50) |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | 20 | 400 | 20 |
| Olaparib | 10 | 300 | 30 |
| Veliparib | 50 | 1000 | 20 |
Discussion and Future Directions
This proposed comparative guide outlines a systematic approach to defining the therapeutic index of N-(3-Hydroxypropyl)piperidine-3-carboxamide. The hypothetical data suggests that while our lead compound may be less potent than Olaparib, it could possess a comparable or favorable therapeutic index to Veliparib, warranting further investigation.
The causality behind these experimental choices lies in the need to build a comprehensive safety and efficacy profile from the ground up, starting with high-throughput in vitro screens and progressing to more complex in vivo models. Each step is designed to be self-validating; for instance, in vitro cytotoxicity against a non-cancerous cell line provides an early indication of potential off-target effects that would be further scrutinized in the in vivo toxicity studies.
Future studies should focus on elucidating the precise molecular target of N-(3-Hydroxypropyl)piperidine-3-carboxamide to confirm the hypothesized PARP inhibition mechanism. Pharmacokinetic and pharmacodynamic (PK/PD) studies will also be essential to understand its absorption, distribution, metabolism, and excretion, which will further inform dosing strategies and the interpretation of the therapeutic index.
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via PARP inhibition.
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A Comparative Guide for Researchers: Evaluating N-(3-Hydroxypropyl)piperidine-3-carboxamide Against the Benchmark of Cisplatin in Ovarian Cancer Models
This guide provides a comprehensive framework for the preclinical evaluation of N-(3-Hydroxypropyl)piperidine-3-carboxamide, a novel piperidine derivative, against cisplatin, the long-standing cornerstone of ovarian cancer chemotherapy. We will delve into the established mechanisms and inherent limitations of cisplatin, explore the therapeutic potential of the piperidine-3-carboxamide scaffold, and propose a rigorous, side-by-side experimental workflow to assess the efficacy and mechanisms of this novel compound. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate beyond the current standards of care in ovarian cancer treatment.
Cisplatin: The Double-Edged Sword in Ovarian Cancer Therapy
For decades, cisplatin has been a frontline chemotherapeutic agent for ovarian cancer. Its efficacy is rooted in its ability to induce cytotoxic DNA damage in rapidly proliferating cancer cells.
Mechanism of Action
Cisplatin's primary mode of action involves the formation of platinum-DNA adducts.[1] Once inside the cell, where the chloride ion concentration is lower than in the extracellular space, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[2] This activated form of cisplatin can then bind to the N7 atoms of purine bases in DNA, predominantly guanine. This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.[3] These DNA lesions obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][4]
Caption: Mechanism of action of cisplatin in ovarian cancer cells.
Limitations: Toxicity and Resistance
Despite its effectiveness, the clinical utility of cisplatin is hampered by severe side effects, including nephrotoxicity and ototoxicity, and the frequent development of drug resistance.[4] Ovarian cancer cells can develop resistance to cisplatin through a variety of mechanisms, which represents a major clinical challenge.[5][6]
| Mechanism of Cisplatin Resistance | Description | References |
| Reduced Intracellular Accumulation | Decreased expression of uptake transporters (e.g., CTR1) or increased efflux of the drug from the cell. | [3] |
| Increased Drug Inactivation | Enhanced binding to intracellular thiols, such as glutathione and metallothionein, which neutralizes the drug before it can reach the DNA. | [5] |
| Enhanced DNA Repair | Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and mismatch repair (MMR), which efficiently remove cisplatin-DNA adducts. | [4] |
| Altered Apoptotic Pathways | Defects in apoptotic signaling pathways, such as mutations in the p53 tumor suppressor gene, prevent the cell from undergoing programmed cell death in response to DNA damage. | [3][7] |
The Piperidine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of clinically approved drugs.[8] Its three-dimensional structure and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics.[7][8] Derivatives of piperidine-3-carboxamide have demonstrated a broad spectrum of biological activities, highlighting the versatility of this chemical framework.[7][9]
-
Anti-cancer Activity: Certain piperidine derivatives have been shown to induce apoptosis and inhibit cell migration in cancer cell lines.[10][11]
-
Enzyme Inhibition: The piperidine-3-carboxamide scaffold has been utilized to develop potent inhibitors of various enzymes, including proteasomes and Poly(ADP-ribose) polymerase (PARP).[6][12]
-
Induction of Senescence: Some N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, presenting a potential alternative to cytotoxic cancer therapies.[3]
N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Hypothetical Challenger
Given the therapeutic potential of the piperidine-3-carboxamide scaffold, N-(3-Hydroxypropyl)piperidine-3-carboxamide emerges as a candidate for investigation in ovarian cancer. While direct experimental data on this specific compound in this context is not yet available, we can hypothesize potential mechanisms of action based on related structures. One of the most promising avenues for new ovarian cancer drugs is the inhibition of PARP.
Hypothesized Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks (SSBs).[13] In cancer cells with defects in homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs), inhibition of PARP leads to the accumulation of SSBs.[14] During DNA replication, these SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, leading to cell death through a process known as synthetic lethality.[14][15] Several PARP inhibitors are already approved for the treatment of ovarian cancer, particularly in patients with BRCA1/2 mutations, which impair HR.[15] It is plausible that N-(3-Hydroxypropyl)piperidine-3-carboxamide could function as a PARP inhibitor.
Caption: Hypothetical mechanism of N-(3-Hydroxypropyl)piperidine-3-carboxamide as a PARP inhibitor.
A Head-to-Head Comparison: An Experimental Blueprint
To rigorously evaluate N-(3-Hydroxypropyl)piperidine-3-carboxamide against cisplatin, a multi-phased in vitro experimental plan is proposed. This blueprint is designed to first establish cytotoxic efficacy and then to elucidate the underlying mechanisms of action.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of N-(3-Hydroxypropyl)piperidine-3-carboxamide and cisplatin in a panel of human ovarian cancer cell lines, including both cisplatin-sensitive (e.g., A2780) and cisplatin-resistant (e.g., A2780cisR, SKOV3) lines.
Experimental Protocol: Cell Viability Assay (e.g., MTT or WST-8)
-
Cell Seeding: Seed ovarian cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of N-(3-Hydroxypropyl)piperidine-3-carboxamide and cisplatin in complete culture medium. A broad concentration range should be used initially to determine the approximate IC50, followed by a narrower range for precise determination.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the treated cells for a defined period, typically 48 or 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of WST-8 solution per 100 µL of medium) to each well and incubate for 1-4 hours.[16]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Cell Line | Compound | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A2780 (sensitive) | Cisplatin | Experimental Value | Experimental Value |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | Experimental Value | Experimental Value | |
| A2780cisR (resistant) | Cisplatin | Experimental Value | Experimental Value |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | Experimental Value | Experimental Value | |
| SKOV3 (resistant) | Cisplatin | Experimental Value | Experimental Value |
| N-(3-Hydroxypropyl)piperidine-3-carboxamide | Experimental Value | Experimental Value |
Phase 2: Mechanistic Cellular Assays
Based on the IC50 values obtained, subsequent experiments should be conducted at relevant concentrations (e.g., IC50 and 2x IC50) to investigate the cellular mechanisms of action.
Objective: To determine if the compounds induce cell cycle arrest.
Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry [17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at predetermined concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[18]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Caption: Experimental workflow for cell cycle analysis.
Objective: To quantify the extent to which the compounds induce apoptosis.
Experimental Protocol: Annexin V/PI Staining and Flow Cytometry [19][20]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.[21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation: Apoptosis Quantification
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A2780 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| NHPPC (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| SKOV3 | Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| NHPPC (IC50) | Experimental Value | Experimental Value | Experimental Value | |
| (NHPPC: N-(3-Hydroxypropyl)piperidine-3-carboxamide) |
Synthesizing the Evidence: A Comparative Outlook
The experimental blueprint outlined above will generate a robust dataset to compare N-(3-Hydroxypropyl)piperidine-3-carboxamide with cisplatin. A successful outcome for the novel compound would be a lower IC50 value, particularly in cisplatin-resistant cell lines, indicating an ability to overcome existing resistance mechanisms. Mechanistic studies will provide crucial insights; for instance, if N-(3-Hydroxypropyl)piperidine-3-carboxamide induces apoptosis without causing G2/M arrest typical of DNA-damaging agents, it would suggest a distinct mechanism of action, such as the hypothesized PARP inhibition.
This guide provides a scientifically rigorous yet adaptable framework. The findings from these foundational in vitro studies will be critical in determining the translational potential of N-(3-Hydroxypropyl)piperidine-3-carboxamide and will inform the design of subsequent, more complex preclinical investigations, including in vivo efficacy studies. The ultimate goal is to identify and validate novel therapeutic candidates that can offer improved efficacy and a better safety profile than the current standard of care for ovarian cancer.
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Kemp, M. G., & Sancar, A. (2012). DNA repair. Cold Spring Harbor perspectives in biology, 4(9), a012609. [Link]
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Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 11(6), 1205–1212. [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 1-14. [Link]
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Li, J., et al. (2023). Protocol to profile tumor and microenvironment from ovarian cancer patient samples and evaluate cell-based therapy using in vitro killing assays. STAR Protocols, 4(2), 102228. [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a484. [Link]
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Scott, K. A., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse di-substituted piperidines. Organic & Biomolecular Chemistry, 15(31), 6546–6555. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
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Hoffmann, F. W., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. BMC cancer, 15, 843. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology, 2080, 211–216. [Link]
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Lin, C., et al. (2021). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 223, 113650. [Link]
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Li, H., et al. (2023). PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies. Cancers, 15(15), 3899. [Link]
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D'Andrea, A. D. (2010). PARP inhibitors: The "house that BRCA built". Cancer cell, 17(1), 1–3. [Link]
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ResearchGate. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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ResearchGate. (n.d.). IC50 values for cell lines treated with cisplatin BG. [Link]
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Al-Obaid, A. M., et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 34(1), 159–166. [Link]
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Genomics Education Programme. (n.d.). PARP inhibitors. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
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ACS Omega. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. [Link]
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National Cancer Institute. (2012). Study Reveals New Mechanism of Action for PARP Inhibitors. [Link]
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Basak, D., et al. (2021). Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers. International journal of molecular sciences, 22(11), 5676. [Link]
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National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
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Evaluating the Selectivity of N-(3-Hydroxypropyl)piperidine-3-carboxamide
This guide evaluates the selectivity profile of N-(3-Hydroxypropyl)piperidine-3-carboxamide , a functionalized derivative of the classic nipecotamide scaffold. Based on its structural pharmacophore—a saturated piperidine ring with a 3-carboxamide moiety—this compound is analyzed primarily as a modulator of GABA Transporters (GATs) , with potential utility as a neuroactive probe or therapeutic candidate.
The following guide provides a rigorous framework for benchmarking this molecule against clinical and research standards (Tiagabine, Nipecotic Acid), detailing the experimental logic required to validate its isoform specificity and off-target safety.
Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Neuropharmacologists, and Lead Optimization Scientists
Executive Summary: The Structural Logic
N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a strategic modification of the nipecotic acid core. While the parent molecule (Nipecotic Acid) is a potent but non-selective GABA uptake inhibitor that cannot cross the blood-brain barrier (BBB), the addition of the 3-hydroxypropyl moiety serves two critical functions:
-
Lipophilicity Modulation: It balances the hydrophilic amide with a propyl linker, potentially enhancing BBB penetration compared to the free acid.
-
Selectivity Tuning: The steric bulk and hydrogen-bonding potential of the hydroxypropyl group at the amide nitrogen (or ring nitrogen, depending on synthesis) can exploit subtle differences in the vestibules of GAT1, GAT2, GAT3, and BGT1 transporters.
This guide defines the Critical Path for determining if this molecule achieves the "Goldilocks" zone: retaining the potency of Nipecotic Acid while achieving the isoform selectivity of Tiagabine.
Comparative Analysis: Benchmarking Against Alternatives
To validate the performance of N-(3-Hydroxypropyl)piperidine-3-carboxamide, it must be screened alongside established standards. The table below outlines the Target Product Profile (TPP) metrics compared to key alternatives.
Table 1: Performance Benchmarks for GABA Transporter Ligands
| Feature | Product: N-(3-Hydroxypropyl)piperidine-3-carboxamide | Alternative 1: Tiagabine (Clinical Standard) | Alternative 2: Nipecotic Acid (Parent Scaffold) | Alternative 3: SNAP-5114 (Research Tool) |
| Primary Target | hGAT1 (Hypothesized) | hGAT1 | Pan-GAT (GAT1/2/3/BGT1) | hGAT2 / hGAT3 |
| Selectivity Goal | >50-fold vs. GAT3/BGT1 | Selective (>100-fold) | Non-selective | Selective for GAT2/3 |
| IC50 (Potency) | Target: < 100 nM | 20–50 nM | ~1–10 µM | ~20 µM (GAT3) |
| BBB Permeability | Moderate to High (Predicted) | High | Negligible (Zwitterionic) | Moderate |
| Mechanism | Competitive Inhibitor | Competitive Inhibitor | Substrate / Competitive | Competitive Inhibitor |
| Key Limitation | Needs isoform validation | Sedation side effects | Poor bioavailability | Low potency |
Analyst Insight: The critical advantage of the N-(3-Hydroxypropyl) derivative lies in its physicochemical properties. Unlike Nipecotic Acid, the amide cap removes the zwitterionic character, while the hydroxyl group maintains water solubility, potentially offering a superior pharmacokinetic profile if GAT1 selectivity is preserved.
Experimental Framework: Validating Selectivity
To authoritatively claim selectivity, you must move beyond simple binding assays to functional uptake inhibition.
Protocol A: Functional [³H]-GABA Uptake Assay (The Gold Standard)
This assay measures the compound's ability to block the transport of radiolabeled GABA into cells expressing specific transporter isoforms.
-
System: HEK-293 or CHO cells stably transfected with human GAT1 (SLC6A1), GAT2 (SLC6A13), GAT3 (SLC6A11), or BGT1 (SLC6A12).
-
Tracer: [³H]-GABA (Specific Activity: 50–80 Ci/mmol).
-
Control: Non-transfected cells (to determine non-specific uptake).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well Poly-D-Lysine coated plates. Culture for 24h. -
Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Pre-incubation: Add
-(3-Hydroxypropyl)piperidine-3-carboxamide (concentration range: 1 nM – 100 µM) or alternatives (Tiagabine, SNAP-5114) for 15 mins at 37°C. -
Uptake Initiation: Add [³H]-GABA (final concentration 20 nM) and incubate for 10 mins.
-
Note: Keep time short to measure initial rate kinetics.
-
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.
-
Lysis & Counting: Lyse cells with 0.1 M NaOH/1% SDS. Measure radioactivity via liquid scintillation counting (LSC).
-
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
-
Selectivity Index (SI):
.
-
Protocol B: Off-Target Safety Profiling (CEREP/Eurofins Panel)
Selectivity is not just about transporter isoforms; it is about avoiding "dirty" hits on GPCRs.
-
Critical Off-Targets for Piperidines: Muscarinic Receptors (M1-M5), Sigma Receptors (
), and hERG channel. -
Method: Radioligand binding displacement assay at 10 µM.
-
Pass Criteria: < 50% inhibition at 10 µM suggests a "clean" profile.
Visualizing the Mechanism & Workflow
Diagram 1: The GABAergic Synapse & Target Selectivity
This diagram illustrates where the product acts versus its alternatives, highlighting the importance of GAT1 selectivity for synaptic GABA levels.
Caption: Mechanism of Action. The product is designed to selectively inhibit GAT1 (green) to boost synaptic GABA, avoiding GAT3 (red) to prevent excessive ambient GABA spillover.
Diagram 2: Selectivity Screening Workflow
A logical decision tree to validate the compound.
Caption: The "Go/No-Go" Decision Tree. A systematic filtration process ensuring only potent, selective, and safe candidates progress to in vivo studies.
Strategic Interpretation of Data
When analyzing your experimental results for N-(3-Hydroxypropyl)piperidine-3-carboxamide, use the following logic to interpret the "Selectivity Profile":
-
The "Tiagabine-Like" Profile (Ideal):
-
Data: GAT1 IC50 = 40 nM; GAT3 IC50 > 10,000 nM.
-
-
The "Nipecotic Acid-Like" Profile (Non-Selective):
-
Data: GAT1 IC50 = 200 nM; GAT3 IC50 = 350 nM.
-
-
The "Sigma-Ligand" Trap (False Positive):
-
Data: Potent effect in cell viability assays but weak uptake inhibition.
-
Cause: N-substituted piperidines often bind Sigma-1 receptors .
-
Validation: Always run a specific Sigma-1 radioligand binding assay (e.g., using [³H]-(+)-Pentazocine) to ensure the observed effects are truly GABAergic.
-
References
-
Schousboe, A., et al. (2004). "Role of GABA transporters in brain metabolism and function." Neurochemical Research.
-
Madsen, K., et al. (2007). "Functional and structural properties of the GABA transporter GAT-1." Journal of Neurochemistry.
-
Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design and potential usage." Current Pharmaceutical Design.
-
Eurofins Discovery. "GABA Transporter Uptake Assays: Standard Protocols."
-
Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Hydroxypropyl)piperidine-3-carboxamide
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for N-(3-Hydroxypropyl)piperidine-3-carboxamide, a conservative approach to its handling and disposal is essential. The hazards can be inferred from its constituent functional groups:
-
Piperidine Moiety : The piperidine ring is a foundational structure in many bioactive compounds. Piperidine itself is a flammable liquid and is toxic if it comes into contact with the skin or is inhaled.[1] It is also known to cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation, coughing, and dizziness.[3]
-
Carboxamide Group : Carboxamides are generally considered to be of low toxicity, but some can be irritants. Related compounds like N,N-diethylpiperidine-3-carboxamide hydrochloride may cause respiratory irritation.[4]
-
Alcohol (Hydroxypropyl) Group : Simple alcohols are typically flammable and can be irritating to the eyes and skin.
Based on this analysis, N-(3-Hydroxypropyl)piperidine-3-carboxamide should be handled as a substance that is potentially:
-
Irritating to the skin and eyes.
-
Harmful if swallowed or inhaled.
-
A potential respiratory tract irritant.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5][6][7]
The Golden Rule of Chemical Disposal: Waste Minimization
The most effective disposal procedure begins with minimizing waste generation.[8][9][10] Before starting any experiment, carefully plan the quantities of N-(3-Hydroxypropyl)piperidine-3-carboxamide required to avoid unnecessary surplus.[8][9] Consider the following principles:
-
Source Reduction : Accurately calculate the required amounts for your reactions to prevent excess.[8][10]
-
Inventory Management : Maintain a clear and updated inventory to prevent ordering duplicates of the same compound.[9]
-
Small-Scale Experimentation : Whenever feasible, conduct experiments on a smaller scale to reduce the volume of waste produced.[8]
Step-by-Step Disposal Protocol
All waste containing N-(3-Hydroxypropyl)piperidine-3-carboxamide should be treated as hazardous chemical waste.[11] Do not dispose of this compound down the drain or in regular trash.[4][12]
Required Materials:
-
Designated hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat
-
Chemical fume hood
-
Waste labels
Procedure for Solid Waste:
-
Container Selection : Use a clearly labeled, sealable, and chemically compatible container for solid waste.[8][11][13] The original container of the chemical is often a good choice.[11]
-
Labeling : Immediately label the waste container with "Hazardous Waste," the full chemical name "N-(3-Hydroxypropyl)piperidine-3-carboxamide," the approximate quantity, and the date of accumulation.[14]
-
Transfer : Carefully transfer the solid waste into the designated container inside a chemical fume hood to avoid generating dust.[5]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2][13] Utilize secondary containment, such as a tray, to mitigate potential spills.[11]
Procedure for Liquid Waste (Solutions):
-
Container Selection : Use a sealable, leak-proof, and chemically compatible container for liquid waste.[8][11] Ensure the container material will not react with the solvent used.
-
Labeling : As with solid waste, label the container clearly with "Hazardous Waste," the full chemical name, the solvent(s) used, the estimated concentration of the compound, and the accumulation date.[14]
-
Transfer : Pour the liquid waste carefully into the container within a chemical fume hood. Avoid splashing.
-
pH Consideration : For aqueous solutions, it may be necessary to neutralize the waste to a pH between 5 and 9 before disposal, depending on your institution's guidelines and the requirements of the disposal facility.[13] Be cautious, as neutralization can be exothermic or generate gas.[13]
-
Storage : Store the sealed liquid waste container in a designated, well-ventilated area with secondary containment.[11]
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Minor Spills (Solid or Liquid):
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If necessary, evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[12][15] For solid spills, carefully sweep up the material, avoiding dust generation.[5]
-
Collection : Place all contaminated materials into a sealed, labeled hazardous waste container.[5][15]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Personal Contamination :
Major Spills:
In the event of a large spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of N-(3-Hydroxypropyl)piperidine-3-carboxamide waste.
Caption: Waste Disposal Workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By treating N-(3-Hydroxypropyl)piperidine-3-carboxamide with the caution afforded to potentially hazardous materials and adhering to the systematic disposal procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety office for any questions or clarification.
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
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Capot Chemical. (2018, December 7). MSDS of N,N-diethylpiperidine-3-carboxamide hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-(3-Hydroxypropyl)piperidine-3-carboxamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-(3-Hydroxypropyl)piperidine-3-carboxamide, requires a proactive and informed approach to personal protection. While specific toxicological data for this compound is not extensively documented, its structural motifs—a piperidine ring and a carboxamide group—necessitate a robust safety protocol grounded in the known hazards of analogous compounds.[1][2] This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: A Proactive Stance on Safety
The toxicological properties of N-(3-Hydroxypropyl)piperidine-3-carboxamide have not been fully investigated.[3][4] Therefore, a conservative approach is mandated, treating the compound as potentially hazardous. Our assessment is based on the piperidine moiety, which is known to be:
-
Corrosive: Capable of causing severe skin burns and eye damage.[4][5]
-
Toxic: Harmful if inhaled, swallowed, or in contact with skin.[5][6]
Given these potential risks, all handling procedures must be designed to minimize direct contact and inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential for creating a reliable barrier against exposure. The minimum required PPE for any work involving N-(3-Hydroxypropyl)piperidine-3-carboxamide includes a lab coat, protective eyewear, and appropriate gloves.[9][10]
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes.
-
Safety Glasses with Side Shields: For low-volume handling of solutions where the risk of splashing is minimal.
-
Chemical Splash Goggles: These are mandatory when working with larger volumes, preparing solutions, or during any procedure with an elevated risk of splashing.[11] They form a seal around the eyes, offering superior protection.[11]
-
Face Shield: A face shield, worn over chemical splash goggles, is required for tasks with a high potential for explosion, energetic reactions, or significant splashes.[12]
Skin and Body Protection
Protecting the skin from accidental contact is paramount.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, fully buttoned, to protect skin and personal clothing.[11][12]
-
Chemical-Resistant Apron: For procedures involving significant quantities of the compound or when there is a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In the case of a large-scale reaction or a significant spill, full chemical protective clothing may be necessary.[5]
Hand Protection
Gloves are the primary defense against skin contact, but not all gloves offer the same level of protection.
-
Material: Nitrile gloves are generally recommended for incidental contact with a wide range of chemicals.[9][11] Avoid latex gloves due to their poor chemical resistance and potential for allergic reactions.[10]
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.
-
Double Gloving: For handling highly concentrated solutions or for prolonged procedures, wearing two pairs of nitrile gloves is a prudent measure.
Respiratory Protection
Engineering controls, such as fume hoods, are the first line of defense against inhalation hazards.
-
Chemical Fume Hood: All work with N-(3-Hydroxypropyl)piperidine-3-carboxamide, especially when handling the solid powder or volatile solutions, should be conducted inside a certified chemical fume hood.[13]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[13][14] All respirator use must be in accordance with a comprehensive respiratory protection program.
PPE Selection and Operational Plan
The selection of appropriate PPE is contingent on the specific task being performed. The following table provides guidance for common laboratory procedures.
| Task/Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Transferring Small Volumes | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Well-ventilated area or Fume Hood |
| Large-Scale Operations (>1L) | Face Shield over Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit | Chemical Fume Hood or Respirator |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile or Neoprene Gloves | Chemical-Resistant Suit/Apron | Respirator (if required) |
Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE
-
Footwear and Clothing: Ensure you are wearing long pants and closed-toe shoes.[10]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Wash hands thoroughly and don the first pair of gloves (if double gloving).
-
Second Pair of Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the lab coat.
-
Eye/Face Protection: Put on your safety glasses, goggles, or face shield.
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Eye/Face Protection: Remove your face shield or goggles from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures and Disposal
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Spill and Disposal Plan
-
Spills: In the event of a spill, evacuate the area and alert others.[14] Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[6][13] Collect the material in a sealed, labeled container for hazardous waste disposal.[14]
-
Waste Disposal: All waste contaminated with N-(3-Hydroxypropyl)piperidine-3-carboxamide, including used PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14][16] Do not empty into drains.[13][16]
PPE Decision-Making Workflow
The following diagram illustrates the logical process for selecting the appropriate level of personal protective equipment when handling N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Caption: Decision workflow for selecting appropriate PPE.
By implementing these comprehensive safety measures, researchers can confidently handle N-(3-Hydroxypropyl)piperidine-3-carboxamide, ensuring a secure environment conducive to scientific advancement.
References
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ChemSupply Australia. Safety Data Sheet PIPERIDINE. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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PENTA. Piperidine - SAFETY DATA SHEET. [Link]
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National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
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Capot Chemical. MSDS of N,N-diethylpiperidine-3-carboxamide hydrochloride. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. [Link]
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University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]
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Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]
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The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine ≥99 %, for synthesis. [Link]
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National Center for Biotechnology Information. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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ResearchGate. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis. [Link]
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Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
